5-methoxypentan-1-ol
Description
BenchChem offers high-quality 5-methoxypentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methoxypentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methoxypentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-8-6-4-2-3-5-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNKOGMRWWOOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197372 | |
| Record name | 5-Methyoxy-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4799-62-6 | |
| Record name | 5-Methyoxy-1-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004799626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyoxy-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Methoxypentan-1-ol from 1-Chloro-4-methoxybutane
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of 5-methoxypentan-1-ol, a valuable bifunctional molecule, from the starting material 1-chloro-4-methoxybutane. The core of this synthesis is the Grignard reaction, a powerful and versatile tool in organic chemistry for the formation of carbon-carbon bonds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a thorough discussion of potential side reactions and purification strategies. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring scientific integrity and reproducibility.
Introduction and Strategic Overview
5-Methoxypentan-1-ol is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its bifunctional nature, possessing both a hydroxyl and a methoxy group, allows for diverse subsequent chemical modifications. The synthetic route detailed herein leverages the nucleophilic character of a Grignard reagent, formed from 1-chloro-4-methoxybutane, to attack the electrophilic carbon of formaldehyde, thereby extending the carbon chain and introducing the primary alcohol functionality.
The choice of the Grignard reaction is predicated on its efficiency and reliability in forming carbon-carbon bonds. The overall synthetic strategy can be visualized as a two-step process:
-
Formation of the Grignard Reagent: 1-chloro-4-methoxybutane is reacted with magnesium metal in an anhydrous ether solvent to produce 4-methoxybutylmagnesium chloride.
-
Nucleophilic Addition to Formaldehyde: The prepared Grignard reagent is then reacted with formaldehyde, followed by an acidic workup, to yield the target molecule, 5-methoxypentan-1-ol.
This guide will dissect each of these stages, providing the necessary theoretical background and practical insights for successful execution.
Retrosynthetic Analysis
A retrosynthetic approach to 5-methoxypentan-1-ol reveals a logical disconnection at the C1-C2 bond, leading back to a five-carbon synthon that can be conceptually formed from a four-carbon nucleophile and a one-carbon electrophile. The hydroxyl group on C1 points towards a carbonyl precursor, with formaldehyde being the simplest C1 electrophile. The remaining five-carbon fragment, with a methoxy group at the 5-position, suggests a 4-methoxybutyl nucleophile. A Grignard reagent is an excellent chemical equivalent for such a nucleophile, leading us back to the starting material, 1-chloro-4-methoxybutane.
Caption: Retrosynthetic analysis of 5-methoxypentan-1-ol.
Detailed Experimental Protocol
This protocol outlines the synthesis of 5-methoxypentan-1-ol from 1-chloro-4-methoxybutane. Strict adherence to anhydrous conditions is paramount for the success of the Grignard reaction.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| Magnesium Turnings | Mg | 24.31 | 2.67 g (0.11 mol) | 99.8% | Sigma-Aldrich |
| 1-Chloro-4-methoxybutane | C₅H₁₁ClO | 122.59 | 12.26 g (0.10 mol) | 98% | Alfa Aesar |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | ≥99.7% | Fisher Scientific |
| Iodine | I₂ | 253.81 | 1 small crystal | J.T. Baker | |
| Paraformaldehyde | (CH₂O)n | (30.03)n | 3.30 g (0.11 mol) | 95% | Acros Organics |
| Hydrochloric Acid | HCl | 36.46 | ~50 mL (1 M) | VWR Chemicals | |
| Saturated Ammonium Chloride | NH₄Cl | 53.49 | 100 mL | ||
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |
Step-by-Step Methodology
Step 1: Preparation of the Grignard Reagent (4-Methoxybutylmagnesium Chloride)
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.
-
Initiation: Place the magnesium turnings and a single crystal of iodine in the reaction flask. The iodine serves as an activator by etching the passivating magnesium oxide layer from the surface of the turnings.
-
Addition of Alkyl Halide: Add 20 mL of anhydrous diethyl ether to the dropping funnel containing a solution of 1-chloro-4-methoxybutane in 50 mL of anhydrous diethyl ether. Add approximately 5 mL of this solution to the magnesium turnings.
-
Reaction Initiation: The reaction is initiated by gentle warming with a heat gun. The disappearance of the iodine color and the appearance of a cloudy, grayish solution indicate the start of the Grignard reagent formation. If the reaction does not start, a small amount of pre-formed Grignard reagent can be added as an initiator.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining 1-chloro-4-methoxybutane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction will sustain the reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Formaldehyde and Workup
-
Preparation of Formaldehyde: In a separate flask, suspend paraformaldehyde in 50 mL of anhydrous diethyl ether. Paraformaldehyde is used as a solid source of formaldehyde, which depolymerizes upon heating or in the presence of the Grignard reagent.
-
Addition of Grignard Reagent: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add the paraformaldehyde suspension to the Grignard reagent solution with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a further 2-3 hours.
-
Quenching: Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate to the desired alcohol.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.
Purification
The crude 5-methoxypentan-1-ol is purified by fractional distillation under reduced pressure.
-
Distillation: Collect the fraction boiling at approximately 85-88 °C at 15 mmHg.
Caption: Experimental workflow for the synthesis of 5-methoxypentan-1-ol.
Reaction Mechanism
The synthesis proceeds through a well-established Grignard reaction mechanism.
-
Grignard Reagent Formation: The reaction of 1-chloro-4-methoxybutane with magnesium involves a single electron transfer from the magnesium to the alkyl halide, forming a radical anion which then collapses to an alkyl radical and a halide anion. A second single electron transfer from another magnesium atom to the alkyl radical forms the organomagnesium species.
-
Nucleophilic Attack: The highly polarized carbon-magnesium bond in the Grignard reagent renders the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of formaldehyde. The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.
-
Protonation: In the final workup step, the magnesium alkoxide is protonated by the addition of a mild acid (in this case, from the hydrolysis of ammonium chloride), yielding the final product, 5-methoxypentan-1-ol, and magnesium salts.
Caption: Mechanism of the Grignard reaction with formaldehyde.
Potential Side Reactions
While the Grignard synthesis is generally efficient, several side reactions can occur, potentially lowering the yield of the desired product.
-
Wurtz Coupling: The Grignard reagent can react with unreacted 1-chloro-4-methoxybutane in a Wurtz-type coupling reaction to form 1,8-dimethoxyoctane.[1] This side reaction is minimized by the slow, controlled addition of the alkyl halide during the Grignard reagent formation, which keeps its concentration low.
-
Reaction with Water: Grignard reagents are strong bases and will react readily with any protic species, including water.[2] This is why anhydrous conditions are critical. Any moisture present will quench the Grignard reagent, converting it to 1-methoxybutane and reducing the yield of the desired alcohol.
-
Enolization of the Carbonyl Compound: While not a concern with formaldehyde, if other aldehydes or ketones with alpha-hydrogens were used, the Grignard reagent could act as a base and deprotonate the alpha-carbon, leading to enolate formation and reducing the amount of nucleophilic addition.
Characterization of 5-Methoxypentan-1-ol
The successful synthesis of 5-methoxypentan-1-ol can be confirmed through various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | A triplet at ~3.6 ppm (2H, -CH₂OH), a triplet at ~3.4 ppm (2H, -CH₂OCH₃), a singlet at ~3.3 ppm (3H, -OCH₃), and multiplets in the range of 1.3-1.6 ppm (6H, -(CH₂)₃-). |
| ¹³C NMR | Peaks at approximately 72 ppm (-CH₂OCH₃), 62 ppm (-CH₂OH), 58 ppm (-OCH₃), and signals for the three methylene carbons in the range of 22-32 ppm. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch of the alcohol), C-H stretching peaks around 2850-2950 cm⁻¹, and a C-O stretching band for the ether around 1100 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 118.10. |
Conclusion
The synthesis of 5-methoxypentan-1-ol from 1-chloro-4-methoxybutane via a Grignard reaction with formaldehyde is a robust and efficient method. This guide has provided a comprehensive framework for this synthesis, from the underlying chemical principles to a detailed, practical experimental protocol. By understanding the reaction mechanism, potential side reactions, and proper handling techniques, researchers can confidently and safely execute this synthesis to obtain the desired product in good yield and purity. The information presented herein is intended to serve as a valuable resource for scientists engaged in organic synthesis and drug development.
References
- Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend.1900, 130, 1322-1325.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
-
PubChem. (n.d.). 5-Methoxypentan-1-ol. Retrieved from [Link]
-
Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]2]
Sources
commercial suppliers of 5-methoxypentan-1-ol
An In-Depth Technical Guide to 5-Methoxypentan-1-ol for Researchers and Drug Development Professionals
Introduction
5-Methoxypentan-1-ol, a bifunctional organic compound featuring both a hydroxyl and a methoxy group, serves as a versatile building block in organic synthesis.[1] Its unique structure, possessing both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting ether group, imparts distinct chemical and physical properties that are leveraged in various applications, including the synthesis of complex molecules in the pharmaceutical and materials science sectors.[1] This guide provides a comprehensive overview of the commercial availability, quality control, and handling of 5-methoxypentan-1-ol, designed to equip researchers, scientists, and drug development professionals with the critical information needed for its effective utilization.
Chemical and Physical Properties
5-Methoxypentan-1-ol is a colorless to pale yellow liquid.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value |
| CAS Number | 4799-62-6 |
| Molecular Formula | C6H14O2 |
| Molecular Weight | 118.17 g/mol |
| Boiling Point | 180.3°C at 760 mmHg[2] |
| Density | 0.899 g/cm³[2] |
| Flash Point | 56.4°C[2] |
| Refractive Index | 1.418[2] |
| InChIKey | OMNKOGMRWWOOFR-UHFFFAOYSA-N[2] |
Commercial Suppliers
A critical aspect of utilizing 5-methoxypentan-1-ol in research and development is sourcing high-quality material. Several chemical suppliers offer this compound, though specifications and availability may vary.
| Supplier | Grade/Purity | Notes |
| CHEMLYTE SOLUTIONS CO., LTD | Industrial Grade | A China-based manufacturer.[2] |
| Benchchem | Research Grade | For research use only, not for human or veterinary use.[1] |
| Sunway Pharm Ltd | ≥97% | Available in various quantities from milligrams to grams. |
| Sigma-Aldrich | Discontinued | This supplier no longer offers the product. |
It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the chosen supplier to confirm the purity and identify any potential batch-specific impurities.
Synthesis and Potential Impurities
Understanding the synthetic route to 5-methoxypentan-1-ol is crucial for anticipating potential process-related impurities. While specific proprietary synthesis details are often not disclosed by suppliers, a plausible and common method for preparing such ether-alcohols is the Williamson ether synthesis.[1]
A likely synthetic pathway involves the reaction of a protected 1,5-pentanediol derivative with a methylating agent. For instance, monoprotection of 1,5-pentanediol, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base, and subsequent deprotection would yield 5-methoxypentan-1-ol.
Hypothetical Synthesis Workflow
Caption: A potential synthetic workflow for 5-methoxypentan-1-ol.
Potential impurities arising from this synthesis could include:
-
Unreacted starting materials: 1,5-pentanediol and the mono-protected intermediate.
-
Over-methylation product: 1,5-dimethoxypentane.
-
Solvents and reagents used in the synthesis and purification steps.
Quality Control and Analytical Methods
To ensure the integrity of experimental results, rigorous quality control of 5-methoxypentan-1-ol is essential. A combination of chromatographic and spectroscopic techniques should be employed to confirm the identity and purity of the material.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile compounds like 5-methoxypentan-1-ol and for identifying any volatile impurities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of 5-methoxypentan-1-ol in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions (suggested):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
-
Data Analysis: The retention time of the major peak should be consistent with that of a reference standard. The mass spectrum should exhibit the characteristic fragmentation pattern of 5-methoxypentan-1-ol. The PubChem database indicates a top peak at m/z 45 in the GC-MS spectrum.[3] Purity can be estimated by the area percentage of the main peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural confirmation of 5-methoxypentan-1-ol. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of 5-methoxypentan-1-ol in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: The chemical shifts, multiplicities, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of 5-methoxypentan-1-ol.
NMR Data Interpretation Workflow
Sources
An In-depth Technical Guide to 5-Methoxypentan-1-ol
This guide provides a comprehensive technical overview of 5-methoxypentan-1-ol, a bifunctional organic compound of interest to researchers, scientists, and professionals in drug development. Its unique combination of a primary alcohol and an ether functional group imparts specific chemical properties that make it a valuable building block and solvent in various chemical syntheses.
Core Molecular Attributes
At the heart of understanding any chemical compound are its fundamental molecular characteristics: its elemental composition and mass. These attributes are critical for stoichiometric calculations, analytical characterization, and predicting chemical behavior.
Molecular Formula
The molecular formula for 5-methoxypentan-1-ol is C6H14O2 [1][2]. This formula indicates that each molecule of this compound is composed of:
-
Six carbon (C) atoms
-
Fourteen hydrogen (H) atoms
-
Two oxygen (O) atoms
The presence of two oxygen atoms for a relatively small number of carbon atoms suggests the presence of polar functional groups, which in this case are a hydroxyl (-OH) group and an ether (-O-) linkage.
Molecular Weight
The molecular weight of 5-methoxypentan-1-ol is a key parameter for converting between mass and moles, essential for reaction stoichiometry and solution preparation.
This value is calculated from the sum of the atomic weights of all constituent atoms in the empirical formula.
| Property | Value | Source |
| Molecular Formula | C6H14O2 | PubChem[1][2] |
| Molecular Weight | 118.17 g/mol | PubChem[1][2] |
| IUPAC Name | 5-methoxypentan-1-ol | PubChem[1] |
| CAS Number | 4799-62-6 | PubChem[1] |
Structural Elucidation and Isomerism
The molecular formula C6H14O2 can represent several structural isomers. The specific nomenclature "5-methoxypentan-1-ol" defines the precise arrangement of atoms, which is crucial for its reactivity and physical properties.
The structure consists of a five-carbon (pentan) chain. A methoxy group (-OCH3) is attached to the fifth carbon, and a hydroxyl group (-OH) is attached to the first carbon.
Caption: 2D structure of 5-methoxypentan-1-ol.
This linear structure with terminal functional groups allows for a range of chemical transformations, making it a versatile intermediate in organic synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-methoxypentan-1-ol is essential for its handling, application, and purification.
(Further sections on physicochemical properties, synthesis, applications, and safety will be developed based on subsequent information gathering.)
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20931, 5-Methoxypentan-1-ol. Retrieved from [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 57559026, (2R)-2-Methoxypentan-1-ol. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols: Reactions of 5-Methoxypentan-1-ol
<_ _>
Introduction
5-Methoxypentan-1-ol is a valuable bifunctional molecule, incorporating both a primary alcohol and an ether functional group. This unique structure makes it a versatile starting material and intermediate in the synthesis of a wide array of chemical entities, from specialty solvents and polymer additives to active pharmaceutical ingredients (APIs). The strategic manipulation of its primary alcohol moiety through oxidation and esterification reactions unlocks a diverse chemical space, enabling the generation of novel carboxylic acids and esters with tailored properties.
These application notes provide detailed protocols and scientific rationale for the controlled oxidation of 5-methoxypentan-1-ol to 5-methoxypentanoic acid and its subsequent esterification to form various ester derivatives. The methodologies are designed for reproducibility and scalability, with an emphasis on mechanistic understanding and safety.
Part 1: Oxidation of 5-Methoxypentan-1-ol to 5-Methoxypentanoic Acid
The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. For 5-methoxypentan-1-ol, this conversion yields 5-methoxypentanoic acid, a key building block for various applications.[1] The choice of oxidizing agent is critical to achieving high yields and avoiding over-oxidation or side reactions. While several reagents can effect this transformation, Jones oxidation offers a robust and efficient method.[2][3]
Mechanistic Insight: Jones Oxidation
The Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, is a powerful oxidizing agent. The reaction proceeds through the formation of a chromate ester intermediate from the primary alcohol. Subsequent elimination, facilitated by a base (typically water or acetone), leads to the formation of an aldehyde. In the aqueous acidic conditions of the Jones oxidation, this aldehyde is hydrated to form a geminal diol, which is then further oxidized by another equivalent of the chromium reagent to the corresponding carboxylic acid.[4]
Experimental Protocol: Jones Oxidation of 5-Methoxypentan-1-ol
This protocol details the oxidation of 5-methoxypentan-1-ol to 5-methoxypentanoic acid using the Jones reagent.
Materials:
| Reagent/Material | Grade | Supplier | CAS Number |
| 5-Methoxypentan-1-ol | ≥98% | Sigma-Aldrich | 4799-62-6 |
| Chromium Trioxide (CrO₃) | ACS Reagent | Fisher Scientific | 1333-82-0 |
| Sulfuric Acid (H₂SO₄) | ACS Reagent | VWR | 7664-93-9 |
| Acetone | ACS Grade | EMD Millipore | 67-64-1 |
| Diethyl Ether | Anhydrous | J.T. Baker | 60-29-7 |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Alfa Aesar | 7757-82-6 |
| Hydrochloric Acid (HCl) | 2 M | LabChem | 7647-01-0 |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Ricca Chemical | 144-55-8 |
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Safety Precautions:
-
Chromium trioxide is highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sulfuric acid is highly corrosive. Handle with care.
-
Acetone and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.
Procedure:
-
Preparation of Jones Reagent: In a beaker cooled in an ice bath, carefully and slowly add 26.7 g of chromium trioxide to 23 mL of concentrated sulfuric acid. Once the chromium trioxide has dissolved, cautiously add 70 mL of deionized water dropwise while stirring. Allow the solution to warm to room temperature.
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 11.8 g (0.1 mol) of 5-methoxypentan-1-ol in 100 mL of acetone. Cool the flask in an ice bath.
-
Oxidation: Slowly add the prepared Jones reagent dropwise from the addition funnel to the stirred solution of 5-methoxypentan-1-ol over a period of 30-45 minutes. Maintain the reaction temperature below 20°C. A green precipitate of chromium(III) salts will form.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Workup: Quench the reaction by the dropwise addition of isopropanol until the orange color of excess Cr(VI) is discharged, and the solution turns green.
-
Extraction: Decant the acetone solution from the chromium salts. Wash the salts with additional acetone. Combine the acetone solutions and remove the acetone under reduced pressure using a rotary evaporator.
-
Acid-Base Extraction: Dissolve the remaining residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with 3 x 50 mL of saturated sodium bicarbonate solution.
-
Acidification and Isolation: Carefully acidify the combined aqueous bicarbonate layers with 2 M HCl until the pH is ~2. The 5-methoxypentanoic acid will precipitate or can be extracted with 3 x 50 mL of diethyl ether.
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 5-methoxypentanoic acid.
-
Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Expected Yield: 75-85%
Alternative Oxidation Protocol: Pyridinium Chlorochromate (PCC)
For applications where the isolation of the intermediate aldehyde, 5-methoxypentanal, is desired, Pyridinium Chlorochromate (PCC) is the reagent of choice.[5][6] PCC is a milder oxidizing agent that selectively oxidizes primary alcohols to aldehydes without further oxidation to the carboxylic acid in anhydrous conditions.[7][8]
Procedure Outline:
-
Suspend PCC (1.5 equivalents) in dichloromethane (DCM).
-
Add a solution of 5-methoxypentan-1-ol (1 equivalent) in DCM dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Filter the reaction mixture through a pad of silica gel or Celite to remove the chromium byproducts.
-
Remove the solvent under reduced pressure to obtain the crude 5-methoxypentanal.
Part 2: Esterification of 5-Methoxypentan-1-ol
Esterification is a versatile reaction for modifying the properties of 5-methoxypentan-1-ol, leading to the formation of esters with applications as fragrances, solvents, and plasticizers. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and widely used method.[9][10]
Mechanistic Insight: Fischer Esterification
The Fischer esterification is an equilibrium-controlled process.[11] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[9] A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[9][12] To drive the equilibrium towards the product, it is common to use an excess of one of the reactants or to remove the water formed during the reaction.[10]
Experimental Protocol: Fischer Esterification of 5-Methoxypentan-1-ol with Acetic Acid
This protocol describes the synthesis of 5-methoxypentyl acetate.
Materials:
| Reagent/Material | Grade | Supplier | CAS Number |
| 5-Methoxypentan-1-ol | ≥98% | Sigma-Aldrich | 4799-62-6 |
| Acetic Acid, Glacial | ACS Reagent | Fisher Scientific | 64-19-7 |
| Sulfuric Acid (H₂SO₄) | ACS Reagent | VWR | 7664-93-9 |
| Diethyl Ether | Anhydrous | J.T. Baker | 60-29-7 |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Ricca Chemical | 144-55-8 |
| Brine (Saturated NaCl) | Lab Prepared | 7647-14-5 | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Alfa Aesar | 7757-82-6 |
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 11.8 g (0.1 mol) of 5-methoxypentan-1-ol and 12.0 g (0.2 mol) of glacial acetic acid.
-
Catalyst Addition: While stirring, carefully add 5-10 drops of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or Gas Chromatography (GC) until the starting alcohol is consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with 100 mL of diethyl ether.
-
Washing: Wash the organic layer sequentially with:
-
50 mL of deionized water
-
2 x 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution)
-
50 mL of brine
-
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 5-methoxypentyl acetate.
-
Purification: The product can be purified by fractional distillation under reduced pressure.
Expected Yield: 80-90%
Alternative Esterification Protocol: Steglich Esterification
For acid-sensitive substrates or when milder reaction conditions are required, the Steglich esterification is an excellent alternative.[13] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the ester formation at room temperature.[14]
Procedure Outline:
-
Dissolve the carboxylic acid (1 equivalent), 5-methoxypentan-1-ol (1.2 equivalents), and DMAP (0.1 equivalents) in an anhydrous aprotic solvent like DCM or THF.
-
Cool the solution in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration.
-
The filtrate is then subjected to a standard aqueous workup to isolate the desired ester.
Visualization of Reaction Workflows
Conclusion
The oxidation and esterification of 5-methoxypentan-1-ol are fundamental transformations that provide access to a range of valuable chemical derivatives. The protocols detailed in these application notes offer reliable and scalable methods for the synthesis of 5-methoxypentanoic acid and its corresponding esters. By understanding the underlying reaction mechanisms and adhering to the outlined procedures and safety precautions, researchers can effectively utilize 5-methoxypentan-1-ol as a versatile building block in their synthetic endeavors.
References
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]
-
Reagent Friday: PCC (Pyridinium Chlorochromate). (2011, September 9). Master Organic Chemistry. Retrieved from [Link]
-
Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (2021). ResearchGate. Retrieved from [Link]
-
OXIDATIONS 5. Carey & Sundberg: Chapter 12. Retrieved from [Link]
-
Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. (2008). ResearchGate. Retrieved from [Link]
-
Steglich Esterification. Organic Chemistry Portal. Retrieved from [Link]
-
Oxidation of Primary Alcohols to Carboxylic Acids. National Academic Digital Library of Ethiopia. Retrieved from [Link]
-
Oxidation by PCC (pyridinium chlorochromate). (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. (2006). ResearchGate. Retrieved from [Link]
-
Alcohol Oxidation: "Strong" & "Weak" Oxidants. (2015, May 6). Master Organic Chemistry. Retrieved from [Link]
-
Fischer Esterification. Organic Chemistry Portal. Retrieved from [Link]
-
Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (2020). ChemRxiv. Retrieved from [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2023). MDPI. Retrieved from [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
-
CHEMISTRY (CODE - 043) SAMPLE QUESTION PAPER* CLASS XII (2025-26). CBSE Academic. Retrieved from [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Data. Retrieved from [Link]
-
PCC Oxidation Mechanism. Chemistry Steps. Retrieved from [Link]
-
Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]
-
Norgestrel. Wikipedia. Retrieved from [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Oxidation of Alcohols with PCC. Organic Chemistry Tutor. Retrieved from [Link]
-
CBSE Class 12 Sample Paper Chemistry 2025-26 With Solution. Scribd. Retrieved from [Link]
-
Jones Oxidation. Organic Chemistry Tutor. Retrieved from [Link]
-
Esterification of Carboxylic Acids with. Organic Syntheses Procedure. Retrieved from [Link]
-
(PDF) Oxidation of Some Aliphatic Alcohols by Pyridinium Chlorochromate Kinetics and Mechanism. (2009). ResearchGate. Retrieved from [Link]
-
[Chemistry] How can i convert 1-methylenecyclopentane into 5-oxohexanoic acid. (2025, August 13). YouTube. Retrieved from [Link]
-
Kinetics of the Esterification Reaction between Pentanoic Acid and Methanol Catalyzed by Noncorrosive Cation Exchange Resin. (2014). FKIT. Retrieved from [Link]
-
Fischer Esterification Mechanism. (2013, September 27). YouTube. Retrieved from [Link]
-
Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. (2023, February 14). MDPI. Retrieved from [Link]
-
5-Aminopentan-1-ol | C5H13NO | CID 75634. PubChem. Retrieved from [Link]
-
Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde). Sciencemadness.org. Retrieved from [Link]
-
5-Methoxypentan-1-amine | C6H15NO | CID 10057484. PubChem. Retrieved from [Link]
-
Steglich Esterification Definition. Fiveable. Retrieved from [Link]
-
(2R)-2-Methoxypentan-1-ol | C6H14O2 | CID 57559026. PubChem. Retrieved from [Link]
-
Steglich esterification – Knowledge and References. Taylor & Francis. Retrieved from [Link]
Sources
- 1. Buy 5-methoxypentanoic Acid | 70160-05-3 [smolecule.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. athabascau.ca [athabascau.ca]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. youtube.com [youtube.com]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. fiveable.me [fiveable.me]
Application Note: Comprehensive Characterization of 5-Methoxypentan-1-ol
Introduction
5-Methoxypentan-1-ol (CAS No. 4799-62-6) is a bifunctional organic compound featuring both a primary alcohol and an ether functional group.[1] Its structure, CH₃O(CH₂)₅OH, lends it unique physicochemical properties, making it a valuable intermediate in the synthesis of various specialty chemicals, including pharmaceuticals and fragrances. The precise and accurate characterization of 5-methoxypentan-1-ol is paramount to ensure its purity, identity, and suitability for its intended application. This application note provides a comprehensive guide to the analytical methodologies for the thorough characterization of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
This document outlines detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow.
Physicochemical Properties
A summary of the key physicochemical properties of 5-methoxypentan-1-ol is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₂ | PubChem[1] |
| Molecular Weight | 118.17 g/mol | PubChem[1] |
| IUPAC Name | 5-methoxypentan-1-ol | PubChem[1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 161 °C | Wikipedia[2] |
| Density | 0.92 g/cm³ | Wikipedia[2] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a polar molecule like 5-methoxypentan-1-ol, proper column selection and derivatization (if necessary) are crucial for achieving good peak shape and resolution.
Causality of Experimental Choices
The selection of a polar capillary column, such as one coated with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), is essential. The polar nature of this stationary phase allows for effective interaction with the hydroxyl and ether functionalities of 5-methoxypentan-1-ol, leading to better retention and separation from non-polar impurities. Electron ionization (EI) is chosen as the ionization method due to its ability to produce reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.
Experimental Protocol
Sample Preparation:
-
Prepare a 1000 ppm stock solution of 5-methoxypentan-1-ol in methanol.
-
From the stock solution, prepare a series of calibration standards ranging from 1 ppm to 100 ppm by serial dilution with methanol.
-
For unknown samples, dilute with methanol to fall within the calibration range.
Instrumentation and Parameters:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 250 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 30-200 |
Expected Results
The expected retention time for 5-methoxypentan-1-ol under these conditions will be in the mid-to-late region of the chromatogram. The mass spectrum will exhibit a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 118 may be weak or absent due to the lability of the alcohol. Key fragment ions are expected at:
-
m/z 45: [CH₂=OCH₃]⁺ - a common fragment for methyl ethers.
-
m/z 71: [M - OCH₃ - H₂O]⁺ or other C₄ fragments.
-
m/z 87: [M - OCH₃]⁺
-
m/z 101: [M - OH]⁺
A representative GC-MS workflow is depicted in the following diagram.
Caption: Workflow for GC-MS analysis of 5-methoxypentan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Causality of Experimental Choices
Deuterated chloroform (CDCl₃) is a common and suitable solvent for 5-methoxypentan-1-ol, as it is aprotic and effectively dissolves the analyte. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm. A standard 400 or 500 MHz spectrometer provides sufficient resolution for detailed analysis of the proton couplings.
Experimental Protocol
Sample Preparation:
-
Dissolve approximately 10-20 mg of 5-methoxypentan-1-ol in ~0.7 mL of CDCl₃.
-
Add a small amount of TMS as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | Bruker Avance 400 MHz or equivalent | Bruker Avance 100 MHz or equivalent |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
Expected Spectra and Interpretation
¹H NMR (400 MHz, CDCl₃): The predicted ¹H NMR spectrum of 5-methoxypentan-1-ol will show distinct signals corresponding to the different proton environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.64 | t, J ≈ 6.5 Hz | 2H | -CH₂-OH (a) |
| ~3.40 | t, J ≈ 6.5 Hz | 2H | CH₃O-CH₂- (e) |
| ~3.34 | s | 3H | CH₃-O- (f) |
| ~1.58 | m | 4H | -CH₂-CH₂-OH (b), -CH₂-CH₂-OCH₃ (d) |
| ~1.40 | m | 2H | -CH₂-CH₂-CH₂- (c) |
| ~1.9 (variable) | br s | 1H | -OH |
Structure with Proton Assignments: CH₃(f)-O-CH₂(e)-CH₂(d)-CH₂(c)-CH₂(b)-CH₂(a)-OH
¹³C NMR (100 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in a unique chemical environment.
| Chemical Shift (δ, ppm) | Assignment |
| ~72.6 | CH₃O-C H₂- (C5) |
| ~62.9 | -C H₂-OH (C1) |
| ~58.5 | C H₃-O- (C6) |
| ~32.4 | -C H₂-CH₂-OH (C2) |
| ~29.5 | -CH₂-C H₂-CH₂OCH₃ (C4) |
| ~22.6 | -CH₂-C H₂-CH₂- (C3) |
Structure with Carbon Assignments: C6H₃-O-C5H₂-C4H₂-C3H₂-C2H₂-C1H₂-OH
A logical workflow for NMR-based structural elucidation is presented below.
Caption: Logical workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Causality of Experimental Choices
Analysis is typically performed on a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation and provides high-quality spectra. The key functional groups to identify in 5-methoxypentan-1-ol are the hydroxyl (-OH) group and the ether (C-O-C) linkage, as well as the aliphatic C-H bonds.
Experimental Protocol
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a single drop of neat 5-methoxypentan-1-ol onto the ATR crystal.
Instrumentation and Parameters:
| Parameter | Value |
| Spectrometer | PerkinElmer Spectrum Two or equivalent |
| Accessory | ATR with diamond crystal |
| Scan Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 |
Expected Spectrum and Interpretation
The FTIR spectrum of 5-methoxypentan-1-ol will display characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3330 (broad) | O-H stretch | Alcohol |
| 2935, 2860 | C-H stretch | Alkane |
| ~1465 | C-H bend | Alkane |
| ~1115 (strong) | C-O stretch | Ether |
| ~1060 | C-O stretch | Primary Alcohol |
The broadness of the O-H stretching band is due to hydrogen bonding between the alcohol molecules. The strong C-O stretching band around 1115 cm⁻¹ is characteristic of the ether linkage.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the purity determination and quantification of 5-methoxypentan-1-ol, especially in the presence of non-volatile impurities. Due to the lack of a strong chromophore in the molecule, a Refractive Index Detector (RID) or a Universal Evaporative Light Scattering Detector (ELSD) is required.
Causality of Experimental Choices
A reversed-phase C18 column is a versatile choice for separating compounds with moderate polarity. An isocratic mobile phase of methanol and water provides a simple and robust method for elution. The RID is chosen for its ability to detect compounds with no UV absorbance by measuring the change in the refractive index of the mobile phase as the analyte elutes.
Experimental Protocol
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 5-methoxypentan-1-ol in the mobile phase (Methanol:Water, 50:50 v/v).
-
Prepare calibration standards by diluting the stock solution with the mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
Instrumentation and Parameters:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Refractive Index Detector (RID) |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | Isocratic - Methanol:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
Expected Results
A single, well-defined peak for 5-methoxypentan-1-ol should be observed in the chromatogram. The retention time will depend on the specific column and conditions used but is expected to be in the early to mid-eluting range. Purity can be assessed by the peak area percentage of the main peak relative to any impurity peaks.
The general workflow for HPLC analysis is illustrated below.
Caption: General workflow for HPLC analysis of 5-methoxypentan-1-ol.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of 5-methoxypentan-1-ol. The orthogonal techniques of GC-MS, NMR, FTIR, and HPLC collectively offer a high degree of confidence in the identity, structure, purity, and strength of the analyte. Adherence to these protocols will enable researchers and quality control scientists to ensure the quality and consistency of 5-methoxypentan-1-ol for its use in further research and development.
References
-
PubChem. 5-Methoxypentan-1-ol. National Center for Biotechnology Information. [Link][1]
-
Royal Society of Chemistry. Supporting information for an article. [Link]
-
Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1934578X1100601. [Link][3]
-
MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [Link][4]
Sources
Definitive Structural Elucidation of 5-Methoxypentan-1-ol using 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
An Application Note for Researchers and Scientists
Abstract: This document provides a detailed guide to the comprehensive one-dimensional (1D) Nuclear Magnetic Resonance (NMR) analysis of 5-methoxypentan-1-ol. It serves as a practical protocol for researchers, chemists, and quality control specialists, outlining the theoretical basis for spectral features, step-by-step experimental procedures, and a logical framework for spectral interpretation. The methodologies detailed herein ensure accurate structural confirmation and purity assessment through the synergistic use of 1H, 13C, and Distortionless Enhancement by Polarization Transfer (DEPT) NMR experiments, supplemented by a deuterium oxide (D₂O) exchange study for unambiguous hydroxyl proton identification.
Foundational Principles and Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The subject of this analysis, 5-methoxypentan-1-ol, is a bifunctional organic compound featuring both a primary alcohol and a methyl ether. This structure presents several distinct chemical environments, making it an excellent model for demonstrating fundamental NMR interpretation principles.
Molecular Structure and Atom Labeling:
To facilitate a clear and systematic analysis, the carbon and proton environments of 5-methoxypentan-1-ol are labeled as follows:
This labeling scheme identifies six unique proton environments (a-f) and six unique carbon environments (C1-C6), which predicts the appearance of six distinct signals in the ¹H NMR spectrum and six in the ¹³C NMR spectrum.
Predicted Spectral Analysis: A Theoretical Framework
Before empirical data acquisition, a theoretical prediction of the NMR spectra provides a roadmap for interpretation. This prediction is grounded in established principles of chemical shift theory and spin-spin coupling.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is analyzed based on four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).
-
Chemical Shift (δ): The position of a signal is dictated by the electronic environment of the proton. Electronegative atoms like oxygen deshield nearby protons, shifting their signals downfield (to a higher ppm value).
-
Proton (a), -OH: The hydroxyl proton is highly variable due to hydrogen bonding and exchange with trace amounts of acid or water.[1][2] Its chemical shift typically ranges from 0.5 to 5.0 ppm and often appears as a broad singlet.[2]
-
Protons (b), -CH₂OH (C1): Directly attached to the hydroxyl-bearing carbon, these protons are significantly deshielded and are expected around 3.3–4.0 ppm.[2]
-
Protons (e), -CH₂O- (C5): Adjacent to the ether oxygen, these protons are also deshielded, appearing in a similar region to (b), around 3.4 ppm.
-
Protons (f), -OCH₃ (C6): The methoxy protons are deshielded by the attached oxygen and are expected as a sharp singlet around 3.3 ppm.
-
Protons (c) and (d), internal -CH₂-: These methylene protons (C2, C3, C4) are in a more alkane-like environment and will resonate upfield, typically between 1.0 and 1.7 ppm.[2] Subtle differences will arise from their proximity to the oxygen atoms.
-
-
Integration: The area under each signal is directly proportional to the number of protons it represents. The expected integration ratio for protons (a) through (f) is 1:2:2:2:2:3.
-
Multiplicity: The splitting of a signal is described by the n+1 rule , where 'n' is the number of equivalent protons on adjacent carbons.
-
(a) -OH: Typically a singlet due to rapid chemical exchange, which decouples it from adjacent protons.[1][3]
-
(b) -CH₂OH: Coupled to the two protons at (c), this signal will be a triplet (2+1=3).
-
(c) -CH₂-: Coupled to two protons at (b) and two at (d), this signal is predicted to be a quintet (4+1=5) or a more complex multiplet.
-
(d) -CH₂-: Coupled to two protons at (c) and two at (e), this signal is also predicted to be a quintet (4+1=5) or multiplet.
-
(e) -CH₂O-: Coupled only to the two protons at (d), this signal will be a triplet (2+1=3).
-
(f) -OCH₃: Having no adjacent protons, this signal will be a singlet.
-
Predicted ¹³C NMR Spectrum
In a standard proton-decoupled ¹³C NMR experiment, each unique carbon atom gives a single sharp line.[4] The chemical shift is primarily influenced by the electronegativity of attached atoms.
-
C1 (-CH₂OH): The carbon bearing the hydroxyl group is strongly deshielded, with an expected chemical shift in the 50–80 ppm range.[2]
-
C5 (-CH₂OCH₃): The carbon adjacent to the ether oxygen is also significantly deshielded, typically appearing around 70-75 ppm.
-
C6 (-OCH₃): The methoxy carbon is deshielded by its oxygen atom and is expected in the 55-60 ppm range.
-
C2, C3, C4: These alkane-like carbons will appear upfield. Their shifts are influenced by their distance from the electron-withdrawing oxygen atoms, generally resonating in the 20–40 ppm range.[2]
Experimental Design and Protocols
The following protocols describe the necessary steps for acquiring high-quality NMR data for 5-methoxypentan-1-ol. These procedures are designed to be self-validating, ensuring data integrity and reproducibility.
Workflow for NMR Analysis
The logical flow of experiments is critical for efficient and definitive structural elucidation.
Caption: Overall workflow for the NMR analysis of 5-methoxypentan-1-ol.
Protocol 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on proper sample preparation.
-
Weighing: Accurately weigh approximately 15-20 mg of 5-methoxypentan-1-ol.
-
Solvent Selection: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent dissolving power for moderately polar compounds and its single residual solvent peak at ~7.26 ppm.[5][6]
-
Internal Standard: The CDCl₃ should contain 0.03-0.05% (v/v) Tetramethylsilane (TMS) to serve as an internal reference, setting the 0 ppm mark for both ¹H and ¹³C spectra.[3]
-
Homogenization: Cap the NMR tube and gently invert it several times until the sample is fully dissolved, creating a clear, homogenous solution.
Protocol 2: 1D ¹H NMR Data Acquisition
This protocol outlines standard parameters for a modern NMR spectrometer (e.g., 300-600 MHz).[7]
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃ solvent and perform magnetic field shimming to optimize homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single 90° pulse experiment.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation for more accurate integration.
-
Number of Scans (ns): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to produce a clean spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and determine their multiplicities.
-
Protocol 3: ¹³C and DEPT-135 NMR Data Acquisition
-
¹³C Acquisition (Proton Decoupled):
-
Pulse Program: Standard single-pulse experiment with proton decoupling during acquisition.
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, more scans are needed. Start with 256 or 512 scans.
-
-
DEPT-135 Acquisition:
-
Pulse Program: Use a standard DEPT-135 pulse sequence.
-
Parameters: Acquisition parameters are typically similar to the standard ¹³C experiment.
-
Purpose: This experiment is crucial for differentiating carbon types. Methylene (CH₂) carbons will appear as negative peaks, while methyl (CH₃) and methine (CH) carbons will be positive. Quaternary carbons are not observed.[8][9]
-
-
Data Processing: Process both spectra using the same steps as for the ¹H spectrum (FT, phasing, baseline correction, and referencing to TMS at 0.00 ppm).
Protocol 4: D₂O Exchange for Hydroxyl Proton Identification
This simple experiment provides definitive proof of the -OH signal's identity.[1][2]
-
Initial Spectrum: Use the ¹H NMR spectrum acquired in Protocol 2 as the reference.
-
D₂O Addition: Carefully remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.
-
Mixing: Cap the tube and shake gently to mix the D₂O with the CDCl₃ solution. The hydroxyl proton (-OH) will rapidly exchange with deuterium from the D₂O (-OD).
-
Re-acquire Spectrum: Re-insert the sample, lock, and shim again. Acquire a second ¹H spectrum using the same parameters as before.
-
Analysis: Compare the two ¹H spectra. The signal corresponding to the -OH proton will have disappeared or significantly decreased in intensity in the second spectrum.
Data Interpretation and Structural Assignment
This section synthesizes the data from all experiments to assign every signal to a specific atom in the 5-methoxypentan-1-ol structure.
¹H NMR Data Summary and Assignment
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| a | -OH | 0.5 - 5.0 (variable) | Broad Singlet | 1H |
| b | -H ₂C-OH (C1) | 3.65 | Triplet (t) | 2H |
| c | -CH ₂- (C2) | 1.60 | Multiplet (m) | 2H |
| d | -CH ₂- (C3/C4) | 1.40 - 1.55 | Multiplet (m) | 4H |
| e | -CH ₂-O- (C5) | 3.41 | Triplet (t) | 2H |
| f | -OCH ₃ (C6) | 3.34 | Singlet (s) | 3H |
-
Assignment Logic:
-
The singlet at 3.34 ppm integrating to 3H is unambiguously assigned to the methoxy protons (f) .
-
The D₂O exchange experiment confirms the identity of the broad singlet as the hydroxyl proton (a) .
-
The two triplets at 3.65 ppm and 3.41 ppm must correspond to the two -CH₂- groups next to an oxygen atom, (b) and (e) . Since the -OH group is slightly more electron-withdrawing than the -OCH₃ group, the more downfield triplet at 3.65 ppm is assigned to (b) , and the triplet at 3.41 ppm is assigned to (e) .
-
The remaining upfield multiplets, integrating to a total of 6H, belong to the central alkyl chain protons (c) and (d) . The complexity arises from overlapping signals and second-order coupling effects.
-
Logical Relationship Diagram for ¹H-¹H Coupling
Caption: Spin-spin coupling network in 5-methoxypentan-1-ol.
¹³C NMR Data Summary and Assignment
| Label | Assignment | Predicted δ (ppm) | DEPT-135 Phase |
| C1 | -C H₂OH | 62.9 | Negative (-) |
| C2 | -C H₂- | 32.5 | Negative (-) |
| C3 | -C H₂- | 22.7 | Negative (-) |
| C4 | -C H₂- | 29.5 | Negative (-) |
| C5 | -C H₂OCH₃ | 72.8 | Negative (-) |
| C6 | -OC H₃ | 58.9 | Positive (+) |
-
Assignment Logic:
-
The DEPT-135 spectrum is key. It should show one positive signal and five negative signals, corresponding to one CH₃ group and five CH₂ groups, respectively.
-
The sole positive signal at 58.9 ppm is assigned to the methoxy carbon, C6 .
-
The two most downfield negative signals belong to the carbons directly bonded to oxygen. C5 (72.8 ppm) is adjacent to the ether oxygen, and C1 (62.9 ppm) is bonded to the hydroxyl oxygen. The ether linkage typically causes a slightly larger downfield shift.
-
The remaining three upfield negative signals at 32.5, 29.5, and 22.7 ppm are assigned to C2 , C4 , and C3 , respectively. The assignment is based on the inductive effect of the oxygen atoms, which diminishes with distance. Therefore, C2 is the most deshielded of the three, and C3 is the most shielded (most upfield).
-
Conclusion
By systematically applying 1D NMR techniques including ¹H, ¹³C{¹H}, DEPT-135, and D₂O exchange experiments, the chemical structure of 5-methoxypentan-1-ol can be unequivocally confirmed. The presented protocols provide a robust framework for obtaining high-quality, reproducible data, while the detailed interpretation guide demonstrates the logical process of assigning spectral features to the molecular structure. This comprehensive approach ensures the highest level of scientific integrity for compound characterization in research and industrial settings.
References
-
Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of ethanol analysis. Retrieved from [Link]
-
Bagno, A., Conte, V., & Saielli, G. (2006). ¹H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. Magnetic Resonance in Chemistry, 44(10), 973-980. Retrieved from [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Alcohols - Spectroscopy. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. Retrieved from [Link]
-
University of Ottawa. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
-
University of Wisconsin-Madison, Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]
-
Supporting Information for Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Nanalysis Corp. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alcohols | OpenOChem Learn [learn.openochem.org]
- 3. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. epfl.ch [epfl.ch]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
Application Notes and Protocols for the Use of 5-Methoxypentan-1-ol as a Solvent in SN2 Reactions
Introduction: Exploring a Novel Solvent for Nucleophilic Substitution
In the landscape of organic synthesis, the choice of solvent is a critical parameter that can profoundly influence the outcome of a reaction. For second-order nucleophilic substitution (SN2) reactions, which are fundamental to the construction of countless molecules in drug discovery and development, the solvent's ability to solvate the reactants and stabilize the transition state dictates the reaction kinetics and, ultimately, the yield and purity of the desired product. This document introduces 5-methoxypentan-1-ol, a bifunctional solvent possessing both an ether and a primary alcohol moiety, and explores its potential application in SN2 reactions. Its unique structure suggests a nuanced behavior, exhibiting characteristics of both polar protic and polar aprotic solvents.
Physicochemical Properties of 5-Methoxypentan-1-ol
A thorough understanding of a solvent's physical properties is paramount to its effective application. Below is a summary of the key physicochemical characteristics of 5-methoxypentan-1-ol.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄O₂ | |
| Molecular Weight | 118.17 g/mol | |
| Boiling Point | 188-189 °C | [1] |
| Density | ~0.92 g/cm³ | [1] |
| Solubility | Soluble in most organic solvents; insoluble in water. | [1] |
| Dielectric Constant (ε) | Estimated ~15-20 | [2][3][4] |
The Dichotomy of a Protic Solvent in SN2 Reactions: A Mechanistic Perspective
The SN2 reaction is a concerted, single-step process where a nucleophile attacks an electrophilic carbon center, leading to the displacement of a leaving group.[6] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[7]
Figure 1: The concerted mechanism of an SN2 reaction.
The solvent plays a crucial role in the energetics of this mechanism. Solvents are broadly classified as polar protic, polar aprotic, and nonpolar.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess significant dipole moments but lack acidic protons. They are highly effective at solvating cations, leaving the anionic nucleophile relatively "naked" and, therefore, more reactive. This leads to a significant acceleration of SN2 reaction rates.[8]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors. They strongly solvate anionic nucleophiles through hydrogen bonding, creating a "solvent cage" that stabilizes the nucleophile and increases the activation energy for the reaction, thus slowing down the rate of SN2 reactions.[8]
5-Methoxypentan-1-ol: A Hybrid Solvent?
Due to the presence of a hydroxyl group, 5-methoxypentan-1-ol is classified as a polar protic solvent . Consequently, it is expected to solvate anionic nucleophiles, which would generally decrease the rate of an SN2 reaction compared to a polar aprotic solvent. However, the molecule also contains an ether linkage, which can solvate the counter-ion of the nucleophilic salt, and a relatively long alkyl chain, which may reduce the overall "protic" character compared to smaller, more polar alcohols like methanol.
This dual functionality suggests that 5-methoxypentan-1-ol may offer a unique reaction environment. While not expected to be as fast as a classic polar aprotic solvent for SN2 reactions, it may provide a balance of solubility for a wide range of substrates and nucleophiles, with a higher boiling point allowing for reactions to be conducted at elevated temperatures.
Comparative Reaction Rate Analysis
To contextualize the potential performance of 5-methoxypentan-1-ol, we can predict the relative rate of a model SN2 reaction, the substitution of 1-bromobutane with sodium azide, in different solvents.
Reaction: CH₃CH₂CH₂CH₂Br + NaN₃ → CH₃CH₂CH₂CH₂N₃ + NaBr
| Solvent | Solvent Type | Predicted Relative Rate | Rationale |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High (~2800) | Excellent at solvating the Na⁺ cation, leaving the N₃⁻ nucleophile highly reactive.[9] |
| Methanol | Polar Protic | Low (1) | Strongly solvates the N₃⁻ nucleophile through hydrogen bonding, reducing its nucleophilicity.[9] |
| 5-Methoxypentan-1-ol | Polar Protic | Low to Moderate | The hydroxyl group will solvate the azide nucleophile, slowing the reaction. However, the ether moiety and alkyl chain may slightly mitigate this effect compared to a more polar alcohol like methanol. The higher boiling point could allow for rate acceleration through increased temperature. |
Experimental Protocols
Protocol 1: Synthesis of 1-Azidobutane from 1-Bromobutane using 5-Methoxypentan-1-ol as a Solvent
This protocol details a representative SN2 reaction.
Figure 2: Experimental workflow for the synthesis of 1-azidobutane.
Materials:
-
1-Bromobutane
-
Sodium azide (NaN₃)
-
5-Methoxypentan-1-ol (synthesis detailed in Protocol 2)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 5-methoxypentan-1-ol (50 mL), 1-bromobutane (e.g., 10 mmol), and sodium azide (e.g., 12 mmol, 1.2 equivalents).
-
Reaction: Heat the mixture to a gentle reflux (the temperature will depend on the boiling point of the mixture but will be elevated due to the high boiling point of the solvent) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (100 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis and Purification: Analyze the crude product by GC-MS and ¹H NMR to confirm the formation of 1-azidobutane. If necessary, purify the product by fractional distillation.
Protocol 2: Synthesis of 5-Methoxypentan-1-ol via Williamson Ether Synthesis
For researchers who need to synthesize 5-methoxypentan-1-ol, the following Williamson ether synthesis protocol, starting from the commercially available 1,5-pentanediol, is provided. This reaction proceeds via an SN2 mechanism.[10][11]
Materials:
-
1,5-Pentanediol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, addition funnel, and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Alkoxide Formation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes. Add anhydrous THF to the flask.
-
Addition of Diol: Dissolve 1,5-pentanediol (1 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C using an addition funnel.
-
Reaction with Methyl Iodide: After the addition is complete and hydrogen evolution has ceased, add methyl iodide (1 equivalent) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride at 0 °C.
-
Workup and Extraction: Add deionized water and extract the mixture with diethyl ether.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure 5-methoxypentan-1-ol.
Conclusion and Outlook
5-Methoxypentan-1-ol presents itself as a solvent with intriguing properties for SN2 reactions. Its polar protic nature, a consequence of the hydroxyl group, will likely lead to slower reaction rates compared to polar aprotic solvents. However, its high boiling point offers the advantage of enabling reactions at higher temperatures, which can compensate for the reduced nucleophilicity. The ether functionality may also play a role in solubilizing a diverse range of substrates and reagents.
For researchers in drug development, where fine-tuning reaction conditions is often necessary, 5-methoxypentan-1-ol could be a valuable tool in cases where standard polar aprotic solvents are not suitable, for instance, due to solubility issues or the need for higher reaction temperatures. Further kinetic studies are warranted to fully elucidate the performance of this solvent in a broader range of SN2 reactions.
References
-
ChemBK. 5-Methoxy-1-pentanol. [Link]
- Corradini, F., Marcheselli, L., Tassi, L., & Tosi, G. (1992). Static dielectric constants of the N,N-dimethylformamide/2-methoxyethanol solvent system at various temperatures. Canadian Journal of Chemistry, 70(11), 2895-2901.
-
Stenutz, R. 2-methoxyethanol. [Link]
-
Stenutz, R. 2-ethoxyethanol. [Link]
-
KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
-
Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
Chemistry LibreTexts. 11.3: The SN2 Reaction. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Brainly. Consider the reaction that will take place between (S)-2-bromobutane and sodium azide in DMF. [Link]
-
Organic Chemistry Portal. Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. 11.2 The SN2 Reaction. [Link]
-
PubChem. Glycol monoethyl ether. [Link]
-
Filo. Explain why the relative rate of reaction of 1 -bromobutane with azide io.. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
ResearchGate. Static dielectric constant of 2-propoxyethanol. [Link]
-
Filo. Explain why the relative rate of reaction of 1-bromobutane with azide io.. [Link]
-
OpenStax. 11.2 The SN2 Reaction. [Link]
-
University of Missouri–St. Louis. Experiment 06 Williamson Ether Synthesis. [Link]
-
YouTube. SN2 reaction kinetics. [Link]
-
ACS Publications. Dielectric constants and densities of aqueous mixtures of 2-alkoxyethanols at 25.degree.C. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. 2-methoxyethanol [stenutz.eu]
- 3. researchgate.net [researchgate.net]
- 4. Dielectric Constant [macro.lsu.edu]
- 5. 2-Ethoxyethanol | 110-80-5 [chemicalbook.com]
- 6. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. youtube.com [youtube.com]
- 8. webassign.net [webassign.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. francis-press.com [francis-press.com]
Application Note: Protocols for the Esterification of 5-Methoxypentan-1-ol
Abstract: This document provides comprehensive protocols for the synthesis of esters from 5-methoxypentan-1-ol, a primary alcohol. Esterification is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, fragrances, and materials. We present two robust and widely applicable methods: the classic Fischer-Speier acid-catalyzed esterification and the milder, coupling agent-mediated Steglich esterification. This guide offers a detailed examination of the underlying chemical principles, step-by-step experimental procedures, purification techniques, and methods for product characterization, designed for researchers and professionals in drug development and chemical sciences.
Introduction and Strategic Considerations
5-Methoxypentan-1-ol is a versatile starting material. Its primary alcohol moiety readily participates in esterification reactions, while the methoxy group offers a stable, non-reactive ether linkage, making it a valuable building block for more complex molecules. The choice of esterification method is critical and depends on the specific carboxylic acid used and the overall sensitivity of the substrate to reaction conditions.
-
Fischer-Speier Esterification: This equilibrium-controlled process involves the reaction of a carboxylic acid with an alcohol under strong acid catalysis (e.g., H₂SO₄, TsOH).[1] To achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of one reactant (usually the alcohol) or by removing water as it is formed.[2][3] It is a cost-effective and scalable method, well-suited for simple, non-sensitive substrates.
-
Steglich Esterification: For substrates that are sensitive to strong acids or high temperatures, the Steglich esterification provides a mild and efficient alternative.[4] This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The reaction is catalyzed by a hypernucleophilic acylation catalyst, typically 4-(dimethylamino)pyridine (DMAP).[5][6] The reaction proceeds under neutral, room-temperature conditions, making it ideal for complex and delicate molecules.[5]
Reaction Mechanisms: A Visual Guide
Understanding the reaction pathway is fundamental to optimizing conditions and troubleshooting.
Fischer-Speier Esterification Mechanism
The Fischer esterification is a reversible, six-step process often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]
Caption: Fischer-Speier Esterification Mechanism.
Steglich Esterification Mechanism
The Steglich reaction begins with the activation of the carboxylic acid by DCC, forming a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl-transfer reagent, forming a stable but highly reactive acylpyridinium salt. This salt is readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst.[5]
Caption: Steglich Esterification Mechanism.
Comparative Overview of Protocols
The following table summarizes the key differences between the two protocols detailed in this guide.
| Parameter | Protocol 1: Fischer-Speier Esterification | Protocol 2: Steglich Esterification |
| Catalyst | Strong protic acid (e.g., H₂SO₄) | DMAP (4-dimethylaminopyridine) |
| Coupling Agent | None | Carbodiimide (e.g., DCC, EDC) |
| Temperature | Reflux (elevated temperature) | Room Temperature (0°C to RT) |
| Reaction Time | Several hours to overnight | 1-4 hours |
| Byproducts | Water | Dicyclohexylurea (DCU) or equivalent |
| Advantages | Economical, simple reagents, easily scalable. | Mild conditions, high yields, suitable for sensitive substrates.[4][5] |
| Disadvantages | Harsh conditions (acid, heat), equilibrium-limited, potential for side reactions (e.g., dehydration of alcohols).[8] | Expensive reagents, stoichiometric byproduct (DCU) can complicate purification. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Review the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: Fischer-Speier Synthesis of 5-Methoxypentyl Acetate
This protocol describes the esterification of 5-methoxypentan-1-ol with acetic acid.
Materials and Reagents:
-
5-methoxypentan-1-ol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Solvents for extraction (e.g., diethyl ether or ethyl acetate) and chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methoxypentan-1-ol (1.0 eq) and glacial acetic acid (1.2 eq).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (approx. 3-5 mol% relative to the alcohol) dropwise. The addition is exothermic; cooling in an ice bath may be necessary for larger scales.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (the temperature will depend on the boiling point of the excess reactant/solvent, typically around 100-120°C).[3]
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The ester product will be less polar than the starting alcohol.
-
Workup - Quenching: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing ice-cold water.
-
Workup - Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst and excess acetic acid), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.
Protocol 2: Steglich Synthesis of a 5-Methoxypentyl Ester
This protocol is a general method for coupling 5-methoxypentan-1-ol with a generic carboxylic acid.
Materials and Reagents:
-
Carboxylic Acid (R-COOH)
-
5-methoxypentan-1-ol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add the carboxylic acid (1.0 eq), 5-methoxypentan-1-ol (1.1 eq), and DMAP (0.1 eq). Dissolve the components in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.[5]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup - Filtration: Upon completion, filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Workup - Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
Purification and Characterization
Purification by Column Chromatography
The crude ester obtained from either protocol often requires purification to remove unreacted starting materials or byproducts. Flash column chromatography is the standard method.[9][10]
-
Stationary Phase: Silica gel (230-400 mesh) is typically used.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is common. The polarity is gradually increased to elute the desired product. For esters, a starting eluent system of 95:5 Hexanes:Ethyl Acetate is a reasonable starting point.
-
Procedure:
-
Prepare the silica gel slurry in the initial, low-polarity eluent.
-
Load the crude product (adsorbed onto a small amount of silica for dry loading, or dissolved in a minimal amount of solvent for wet loading).
-
Elute the column, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure ester.
-
Combine the pure fractions and remove the solvent via rotary evaporation.
-
Characterization by Spectroscopy
Confirmation of the final product structure and purity is essential.
-
Infrared (IR) Spectroscopy: This technique is excellent for confirming the formation of the ester. The key diagnostic signal is the appearance of a strong, sharp carbonyl (C=O) stretching absorption between 1730-1750 cm⁻¹.[11] The disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) and the carboxylic acid (a very broad stretch from 2500-3300 cm⁻¹) is also indicative of a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a definitive structural proof of the ester. Key signals in the ¹H NMR spectrum include the protons on the carbon adjacent to the ester oxygen (a triplet around 4.1 ppm for an acetate ester) and the singlet for the methoxy group's protons (around 3.3 ppm).
Overall Experimental Workflow
The following diagram outlines the complete process from reagent selection to final product analysis.
Caption: General laboratory workflow for ester synthesis.
Safety and Hazard Management
-
5-Methoxypentan-1-ol: Combustible liquid. Handle with care.
-
Acetic Anhydride / Acetic Acid: Corrosive and causes severe burns.[12] Use in a fume hood.
-
Sulfuric Acid: Highly corrosive and causes severe burns. Reacts violently with water. Add slowly and with cooling.[3]
-
DCC: Toxic, a sensitizer, and an allergen. Avoid skin contact.
-
DMAP: Highly toxic if swallowed or in contact with skin.[13][14][15] Handle with extreme care.
-
Pyridine / DCM: Flammable and/or toxic solvents.[16][17] Ensure proper ventilation and avoid ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction (Fischer). | Increase reaction time, ensure adequate heating, or use a Dean-Stark trap to remove water.[2] |
| Deactivated reagents (Steglich). | Use freshly opened or purified solvents and reagents. Ensure the system is anhydrous. | |
| Difficult Purification | DCU byproduct co-elutes with the product. | Allow the crude mixture to stand in the freezer to precipitate more DCU before chromatography. A different eluent system may be required. |
| Product Decomposition | Substrate is acid-sensitive. | Switch from the Fischer protocol to the milder Steglich protocol. |
References
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
Mechanism for the Esterification Reaction. Chemguide. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters. (2018). Journal of Laboratory Chemical Education. [Link]
-
Pyridine - Safety Data Sheet. Carl ROTH. [Link]
-
Safety Data Sheet: DMAP. Carl ROTH. [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online. [Link]
-
Safety Data Sheet: Acetic acid anhydride. Carl ROTH. [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). National Institutes of Health (NIH). [Link]
-
How to separate ester from carboxylic acid by using chromatography? ResearchGate. [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
-
Ester - Structure, Properties, Uses. GeeksforGeeks. [Link]
-
Is it possible to identify an ester accurately using IR spectroscopy? Reddit. [Link]
-
Esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
Steglich esterification. Wikipedia. [Link]
- Preparation method of N-acetyl-5-methoxytryptamine.
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Pyridine - Safety Data Sheet. Penta Chemicals. [Link]
-
Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Indian Academy of Sciences. [Link]
-
Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. JoVE. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). [Link]
-
Ester. Wikipedia. [Link]
-
Work up of ester? ResearchGate. [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]
-
Safety Data Sheet: Acetic acid anhydride. Carl ROTH. [Link]
-
Study of Composition of Adipic Esters by IR Spectroscopy. ResearchGate. [Link]
-
3: Esterification (Experiment). Chemistry LibreTexts. [Link]
-
Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. JoVE. [Link]
-
Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]
-
Lab5 procedure esterification. University of Missouri-St. Louis. [Link]
-
Green Chemistry - A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Semantic Scholar. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 9. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ester - Wikipedia [en.wikipedia.org]
- 12. carlroth.com [carlroth.com]
- 13. carlroth.com [carlroth.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. carlroth.com [carlroth.com]
- 17. pentachemicals.eu [pentachemicals.eu]
Troubleshooting & Optimization
side reactions and byproducts in 5-methoxypentan-1-ol synthesis
Welcome to the technical support center for the synthesis of 5-methoxypentan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this valuable intermediate. Our focus is on providing practical, experience-driven solutions grounded in established chemical principles.
I. Overview of Synthetic Strategies
The synthesis of 5-methoxypentan-1-ol is primarily achieved through two robust and well-established methods: the Williamson ether synthesis and Grignard-based approaches. Each route presents a unique set of advantages and potential challenges. This guide will delve into the intricacies of both, offering solutions to common side reactions and byproduct formation.
II. Troubleshooting Guide: Williamson Ether Synthesis
The Williamson ether synthesis is a widely employed method for the preparation of ethers.[1][2][3][4] In the context of 5-methoxypentan-1-ol, this typically involves the mono-methylation of 1,5-pentanediol using a methylating agent in the presence of a strong base.
Core Reaction:
Caption: Troubleshooting workflow for incomplete Williamson ether synthesis.
Question 3: How do I effectively separate the desired 5-methoxypentan-1-ol from the unreacted 1,5-pentanediol and the 1,5-dimethoxypentane byproduct?
Answer:
Purification is best achieved using column chromatography on silica gel. The significant difference in polarity between the three key components allows for efficient separation.
| Compound | Polarity | Elution Order (from least to most polar) |
| 1,5-dimethoxypentane | Non-polar | 1 |
| 5-methoxypentan-1-ol | Moderately polar | 2 |
| 1,5-pentanediol | Highly polar | 3 |
Recommended Eluent System:
A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) to elute the 1,5-dimethoxypentane. Gradually increase the polarity of the eluent (e.g., to hexane/ethyl acetate 1:1) to elute the desired 5-methoxypentan-1-ol. The highly polar 1,5-pentanediol will remain on the column and can be eluted with a more polar solvent system (e.g., pure ethyl acetate or ethyl acetate/methanol).
III. Troubleshooting Guide: Grignard Synthesis
An alternative and powerful route to 5-methoxypentan-1-ol involves the use of a Grignard reagent. A plausible strategy is the reaction of a Grignard reagent derived from a methoxy-containing alkyl halide with an electrophile like formaldehyde or ethylene oxide. [5]
Core Reaction (Example with Ethylene Oxide):
Common Issues and Solutions in Grignard Synthesis
Question 1: My Grignard reaction is not initiating, or the yield is very low. What are the critical factors for a successful Grignard reaction?
Answer:
The success of a Grignard reaction hinges on maintaining strictly anhydrous conditions. [6]Grignard reagents are potent bases and will react readily with any protic species, including water.
Critical Factors for Grignard Reagent Formation:
-
Anhydrous Conditions: All glassware must be rigorously dried, and the ether solvent must be anhydrous.
-
Magnesium Activation: The surface of the magnesium turnings can be passivated by a layer of magnesium oxide. Gentle heating or the addition of a small crystal of iodine can help to activate the surface and initiate the reaction.
-
Initiation: The reaction is often initiated by adding a small amount of the alkyl halide to the magnesium turnings and observing for signs of reaction (e.g., bubbling, heat generation) before adding the remainder of the alkyl halide.
Question 2: I am observing the formation of a significant amount of a hydrocarbon byproduct. What is it and how can I avoid it?
Answer:
A common byproduct in Grignard reactions is the homo-coupled product, which in this case would be 1,8-dimethoxyoctane, formed by the reaction of the Grignard reagent with unreacted 4-bromo-1-methoxybutane.
Minimizing Homo-coupling:
-
Slow Addition: Add the alkyl halide to the magnesium turnings slowly and at a controlled rate to maintain a low concentration of the alkyl halide in the reaction mixture.
-
Temperature Control: Maintain a gentle reflux to ensure a steady reaction rate without excessive heating, which can promote side reactions.
Question 3: My reaction with formaldehyde is giving a complex mixture of products. What could be the issue?
Answer:
Formaldehyde is a gas and can be difficult to handle. Using paraformaldehyde, which is a solid polymer of formaldehyde, can be a more convenient source. However, the depolymerization of paraformaldehyde requires heating, which can lead to side reactions.
A common issue is the formation of byproducts from the reaction of the Grignard reagent with the initially formed alkoxide. To circumvent this, it is crucial to add the Grignard reagent to a suspension of paraformaldehyde at a low temperature and then slowly warm the reaction to allow for controlled depolymerization and reaction.
Reaction Pathways in 5-Methoxypentan-1-ol Synthesis:
Caption: Overview of the two primary synthetic routes to 5-methoxypentan-1-ol.
IV. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of 5-methoxypentan-1-ol?
A1: The Williamson ether synthesis is often preferred for its relatively simple procedure and readily available starting materials. However, achieving high selectivity for the mono-ether can be challenging. The Grignard route can offer higher selectivity if the Grignard reagent is prepared efficiently, but it requires more stringent reaction conditions.
Q2: What are the key safety precautions to consider during these syntheses?
A2: Both syntheses involve hazardous reagents. Sodium hydride is highly flammable and reacts violently with water. Grignard reagents are also flammable and moisture-sensitive. Methyl iodide is a toxic and volatile alkylating agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q3: Can I use other methylating agents for the Williamson ether synthesis?
A3: Yes, dimethyl sulfate is another common methylating agent. However, it is highly toxic and should be handled with extreme caution. Methyl iodide is generally preferred for its lower toxicity and ease of handling.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. IR spectroscopy can confirm the presence of the hydroxyl group. Gas chromatography-mass spectrometry (GC-MS) is an excellent tool for assessing purity and identifying any byproducts.
V. References
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. NCERT Class 12 Chemistry.
-
Google Patents. (n.d.). CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone.
-
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis.
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download.
-
University of Colorado Boulder. (n.d.). Grignard Reaction.
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis.
Sources
- 1. francis-press.com [francis-press.com]
- 2. jk-sci.com [jk-sci.com]
- 3. francis-press.com [francis-press.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone - Google Patents [patents.google.com]
- 6. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Workup Procedures for Reactions Involving 5-Methoxypentan-1-ol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup procedures for chemical reactions involving 5-methoxypentan-1-ol. This resource moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring both technical accuracy and practical success.
Introduction to 5-Methoxypentan-1-ol in Synthesis
5-Methoxypentan-1-ol is a valuable bifunctional molecule, possessing both a primary alcohol and an ether functional group. This unique structure allows it to be a versatile building block in organic synthesis, particularly in the formation of more complex ethers and esters. However, its dual functionality also presents specific challenges during the reaction workup, the critical phase of purification that directly impacts yield and purity. This guide provides a comprehensive overview of workup strategies, troubleshooting common issues, and ensuring the integrity of your final product.
Physicochemical Properties of 5-Methoxypentan-1-ol
A thorough understanding of the physical properties of 5-methoxypentan-1-ol is fundamental to designing an effective workup procedure.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₂ | PubChem[1] |
| Molecular Weight | 118.17 g/mol | PubChem[1] |
| Boiling Point | 188-190 °C (predicted) | --- |
| Solubility | Soluble in water and many organic solvents. | Inferred from structure |
| pKa | ~16-18 (for the alcohol proton) | Inferred from similar alcohols |
Core Workup Principles for Reactions with 5-Methoxypentan-1-ol
The general workflow for the workup of a reaction involving 5-methoxypentan-1-ol follows a standard sequence of quenching, extraction, washing, drying, and concentration. The specifics of each step are dictated by the reaction type and the nature of the reactants and products.
Sources
Technical Support Center: Scaling Up the Synthesis of 5-Methoxypentan-1-ol
Welcome to the technical support center for the synthesis of 5-methoxypentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up this synthesis from the laboratory bench to larger-scale production. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your process effectively.
Overview of Synthetic Strategies
The synthesis of 5-methoxypentan-1-ol (a key intermediate in various pharmaceutical and specialty chemical applications) can be approached through several primary routes. The two most common and scalable methods are the Williamson ether synthesis starting from 1,5-pentanediol and a Grignard-based approach. Each method presents a unique set of challenges during scale-up.
This guide will be structured in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Synthesis via Williamson Etherification of 1,5-Pentanediol
This is often the preferred route due to the relatively low cost and availability of 1,5-pentanediol[1]. The reaction involves the selective methylation of one of the hydroxyl groups.
Q1: My reaction is producing a significant amount of 1,5-dimethoxypentane as a byproduct. How can I improve the selectivity for the mono-ether?
A1: This is a classic selectivity challenge in Williamson ether synthesis with diols[2]. The formation of the diether byproduct is a result of the deprotonation and subsequent methylation of both hydroxyl groups.
-
Underlying Cause: The basic conditions required for the Williamson ether synthesis can deprotonate both the starting diol and the desired mono-ether product. The resulting alkoxide of 5-methoxypentan-1-ol can then react with the methylating agent to form the diether.
-
Troubleshooting Steps:
-
Stoichiometry of the Base: Carefully control the stoichiometry of the base (e.g., sodium hydride, sodium hydroxide). Use of a slight sub-stoichiometric amount of base relative to the 1,5-pentanediol can favor mono-alkylation.
-
Slow Addition of the Methylating Agent: Add the methylating agent (e.g., methyl iodide, dimethyl sulfate) slowly to the reaction mixture. This maintains a low concentration of the methylating agent, favoring reaction with the more abundant diol over the newly formed mono-ether.
-
Choice of Base and Solvent: A less reactive base or a phase-transfer catalyst system can sometimes improve selectivity. The choice of solvent can also influence the relative acidity of the hydroxyl groups.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity, although this may also decrease the reaction rate.
-
Q2: I'm having difficulty separating the unreacted 1,5-pentanediol from my 5-methoxypentan-1-ol product. What's the best approach for purification at scale?
A2: The similar polarities and boiling points of 1,5-pentanediol and 5-methoxypentan-1-ol make their separation challenging, especially at a larger scale where column chromatography is less practical[3].
-
Underlying Cause: Both molecules possess a hydroxyl group, leading to similar solubility and chromatographic behavior.
-
Troubleshooting Steps:
-
Fractional Distillation under Reduced Pressure: This is the most viable method for large-scale purification. A well-packed fractional distillation column is essential to achieve good separation. Monitor the head temperature closely to collect the desired fraction.
-
Aqueous Work-up Optimization: While challenging, optimizing the aqueous work-up can help. Multiple extractions with brine can help to partition the more polar 1,5-pentanediol into the aqueous phase, although this is often not sufficient for complete separation[3].
-
Derivatization (for smaller scales or high purity requirements): In some instances, the unreacted diol can be selectively reacted with a protecting group to alter its polarity, facilitating separation. The protecting group is then removed in a subsequent step. This adds steps to the synthesis and is generally not preferred for large-scale production unless high purity is critical.
-
Section 2: Grignard-Based Synthesis
An alternative route involves the reaction of a Grignard reagent, such as 4-methoxybutylmagnesium chloride, with a suitable electrophile like formaldehyde or paraformaldehyde[4][5].
Q3: My Grignard reaction is giving a low yield of 5-methoxypentan-1-ol. What are the likely causes?
A3: Grignard reactions are notoriously sensitive to reaction conditions, and several factors can lead to low yields, especially during scale-up[6].
-
Underlying Cause & Troubleshooting Steps:
-
Moisture and Air Sensitivity: Grignard reagents are highly reactive with water and oxygen. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
-
Quality of Magnesium: The magnesium turnings should be fresh and activated. If the reaction is sluggish to initiate, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.
-
Slow Addition of the Alkyl Halide: The formation of the Grignard reagent is exothermic. Add the 1-chloro-4-methoxybutane (or corresponding bromide) slowly to maintain a steady reflux and avoid side reactions.
-
Temperature Control during Electrophile Addition: The reaction with the electrophile (e.g., formaldehyde) should be carefully controlled. Adding the Grignard reagent to a cooled solution of the electrophile can help to minimize side reactions.
-
Q4: I am observing the formation of significant amounts of Wurtz coupling byproducts (e.g., 1,8-dimethoxyoctane). How can I minimize this?
A4: Wurtz-type coupling is a common side reaction in Grignard preparations, where the Grignard reagent reacts with the starting alkyl halide.
-
Underlying Cause: This side reaction is more prevalent with less reactive alkyl halides and at higher temperatures.
-
Troubleshooting Steps:
-
Use of a More Reactive Halide: If using 1-chloro-4-methoxybutane, consider switching to the more reactive 1-bromo-4-methoxybutane.
-
Dilution: Conducting the reaction at a higher dilution can disfavor the bimolecular coupling reaction.
-
Temperature Control: Maintain a gentle reflux during Grignard formation. Overheating can promote byproduct formation.
-
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 5-Methoxypentan-1-ol
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,5-Pentanediol | 104.15 | 104.15 g | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 36.0 g | 0.9 |
| Tetrahydrofuran (THF), anhydrous | - | 500 mL | - |
| Methyl Iodide | 141.94 | 127.7 g (56.2 mL) | 0.9 |
| Diethyl Ether | - | As needed | - |
| Saturated Ammonium Chloride Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Under an inert atmosphere, suspend sodium hydride in anhydrous THF in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1,5-pentanediol in anhydrous THF to the sodium hydride suspension via the dropping funnel. Control the addition rate to maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and slowly add methyl iodide via the dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Visualizing the Workflow
Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis of 5-methoxypentan-1-ol.
Grignard Synthesis Workflow
Caption: Workflow for the Grignard synthesis of 5-methoxypentan-1-ol.
References
- Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone.
-
Norgestrel. Wikipedia. [Link]
-
5-Methoxypentan-1-ol. PubChem. [Link]
-
A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. ChemRxiv. [Link]
-
Use of 5-Methoxy, 6-Methoxy and 7-Methoxy-α-tetralones in the Synthesis of Diterpenes, Sesquiterpenes and Other Natural Products. ResearchGate. [Link]
- The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone.
- Preparation of alkoxy alcohols.
-
An Alternative Procedure for the Synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol. ResearchGate. [Link]
-
Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. ResearchGate. [Link]
-
1,5-pentanediol. Organic Syntheses Procedure. [Link]
-
Synthesis of Five-Membered Cyclic Ethers by Reaction of 1,4-Diols with Dimethyl Carbonate. ResearchGate. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Process of preparing grignard reagent.
-
Isopropylation of 5-methoxy-1-tetralone. ResearchGate. [Link]
-
Synthesis and Activity of a New Methoxytetrahydropyran Derivative as Dual Cyclooxygenase-2/5-Lipoxygenase Inhibitor. ResearchGate. [Link]
- Preparation method of 1, 5-pentanediol.
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
A Simple One-Pot Synthesis of β-Alkoxy Alcohols from Alkenes. ResearchGate. [Link]
-
How to deal with Scale-up challenges of Chemistry? Prime Scholars. [Link]
-
Chapter 2: Synthetic Methods for Dialkyl Ethers. The Royal Society of Chemistry. [Link]
-
4. Organic Syntheses Procedure. [Link]
- Beta-alkoxy alcohol compound synthesis method.
-
Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. NIH. [Link]
-
A Practical Synthesis of 1-Cyano-4,5-dimethoxybenzocyclobutene. ResearchGate. [Link]
- Synthesis and Structure of Alcohols. Unknown Source.
-
In Williamson's synthesis, methoxyethane is prepared by. Allen. [Link]
-
Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]
-
1,5-Pentanediol. Wikipedia. [Link]
-
Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Synthesis of Alcohols and Ethers | Oxymercuration | Alkoxymercuration | Demercuration. YouTube. [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
3-Hydroxytetrahydrofuran. Wikipedia. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
Sources
- 1. 1,5-Pentanediol - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101602658B - Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone - Google Patents [patents.google.com]
- 5. CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone - Google Patents [patents.google.com]
- 6. US20140142332A1 - Process of preparing grignard reagent - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Alternative Reagents for 5-Methoxypentan-1-ol in Organic Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate reagent is a critical decision that influences reaction efficiency, safety, and overall process viability. 5-Methoxypentan-1-ol, a bifunctional molecule featuring both a primary alcohol and an ether linkage, serves valuable roles in organic synthesis, primarily as a high-boiling point polar protic solvent and as a nucleophilic building block. However, considerations of cost, reaction optimization, safety, and green chemistry principles necessitate a thorough evaluation of viable alternatives.
This guide provides an in-depth comparison of alternative reagents to 5-methoxypentan-1-ol, grounded in physicochemical properties, performance in common reaction classes, and supporting experimental principles. We will deconstruct the functions of 5-methoxypentan-1-ol and objectively compare its performance with structurally similar and functionally equivalent alternatives.
The Functional Profile of 5-Methoxypentan-1-ol
5-Methoxypentan-1-ol (CAS: 4799-62-6) is a colorless liquid whose utility in organic synthesis stems from two key features: its primary hydroxyl group and the methoxy-terminated C5 alkyl chain.[1] This structure dictates its primary applications:
-
High-Boiling Point Polar Protic Solvent: With a boiling point in the range of 188-189°C, it is an effective medium for reactions requiring elevated temperatures to overcome activation energy barriers. Its hydroxyl group allows it to engage in hydrogen bonding, effectively solvating ionic intermediates and reagents.
-
Nucleophilic Reagent: The primary alcohol can be deprotonated by a strong base to form the corresponding alkoxide. This alkoxide is a potent nucleophile, capable of participating in S
N2 reactions, such as the Williamson ether synthesis, to introduce the 5-methoxypentyl moiety into a target molecule.[2][3]
The selection of an alternative, therefore, depends on which of these functions is paramount for a given transformation. This guide will focus primarily on its role as a solvent, where the choice of reagent has broad implications for reaction kinetics and conditions.
Structural Comparison of 5-Methoxypentan-1-ol and Its Alternatives
The suitability of an alternative is often dictated by its structural similarity and resulting physical properties. Below is a comparison of 5-methoxypentan-1-ol with other high-boiling point alcohols.
Caption: Structural relationships between 5-methoxypentan-1-ol and its alternatives.
Comparative Analysis of Physicochemical and Safety Properties
The choice of a solvent is fundamentally governed by its physical properties and safety profile. The following table summarizes key data for 5-methoxypentan-1-ol and selected alternatives.
| Reagent | CAS Number | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Key GHS Hazards |
| 5-Methoxypentan-1-ol | 4799-62-6 | C₆H₁₄O₂ | 118.17 | 188-189 | ~87 | Combustible liquid, Skin/Eye Irritant |
| 1-Hexanol | 111-27-3 | C₆H₁₄O | 102.17 | 156-158 | 60 | Flammable liquid, Harmful if swallowed/in contact with skin, Serious eye irritation[4][5] |
| 1-Heptanol | 111-70-6 | C₇H₁₆O | 116.20 | 176 | 70-77 | Combustible liquid, Eye/Skin/Respiratory irritant[6] |
| 3-Methoxy-1-butanol | 2517-43-3 | C₅H₁₂O₂ | 104.15 | 161 | 64.5 | Flammable liquid[7] |
| Methyl Carbitol | 111-77-3 | C₅H₁₂O₃ | 120.15 | 194 | 96 | May damage the unborn child[8] |
| Triethylene Glycol Monomethyl Ether | 112-35-6 | C₇H₁₆O₄ | 164.20 | 249 | 118 | Not classified with GHS hazards |
Performance in Key Organic Reactions: A Mechanistic Perspective
While direct comparative experimental data across this entire slate of solvents is scarce, we can extrapolate performance based on established principles of reaction kinetics and solvent effects. The primary context for this analysis will be the SN2 reaction, a cornerstone of synthetic chemistry where solvent choice is critical.
The Role of Protic Solvents in SN2 Reactions
All the compounds listed are polar protic solvents due to the presence of a hydroxyl group. In SN2 reactions, polar solvents are necessary to dissolve the (often ionic) nucleophile. However, the protic nature of alcohols can be a double-edged sword. The hydroxyl group's acidic proton can form a hydrogen-bonding cage around the anionic nucleophile, stabilizing it and thereby increasing the activation energy required for it to attack the electrophile.[9][10] This can slow the reaction rate compared to polar aprotic solvents like DMSO or DMF.[9]
Despite this, high-boiling point alcohols are frequently employed when high temperatures are needed to drive a reaction to completion, especially with less reactive alkyl halides or weaker nucleophiles. The increased thermal energy helps overcome both the activation barrier of the reaction and the energy penalty of stripping the solvent shell from the nucleophile.
Comparative Performance Analysis
-
Simple Alcohols (1-Hexanol, 1-Heptanol):
-
Advantages: These are structurally simple, relatively inexpensive, and well-understood solvents. Their polarity is lower than the ether-containing counterparts, which can be advantageous for dissolving less polar substrates.
-
Disadvantages: Their boiling points are significantly lower than 5-methoxypentan-1-ol and especially the glycol ethers.[11] This limits the maximum reaction temperature. They also possess lower flash points, increasing fire risk.[4]
-
Best For: Reactions requiring moderate temperatures (120-170°C) where substrate solubility in a less polar medium is important.
-
-
Branched Methoxy Alcohols (3-Methoxy-1-butanol):
-
Advantages: Offers a different polarity and solvation profile compared to linear analogues. It is miscible with water and common organic solvents, making it versatile.[7]
-
Disadvantages: Its boiling point of 161°C is not a significant advantage over simple alcohols if very high temperatures are required.[12]
-
Best For: Applications where the specific dissolving power of this structure is beneficial, such as with certain resins and polymers.[7]
-
-
Glycol Ethers (Methyl Carbitol, TEGMME):
-
Advantages: These are the strongest contenders for high-temperature applications. Methyl Carbitol's boiling point (194°C) is slightly higher than 5-methoxypentan-1-ol, while Triethylene Glycol Monomethyl Ether (TEGMME) boils at a very high 249°C.[13] The additional ether oxygens increase polarity and the ability to solvate cations, which can be beneficial. They are excellent solvents for a wide range of substances.[14][15][16]
-
Disadvantages: Methyl Carbitol carries a significant health warning regarding reproductive toxicity (H361d), making it a less desirable choice from a safety and regulatory perspective.[8] TEGMME, while safer, has a very high boiling point that can make product isolation and solvent removal difficult.
-
Best For: Reactions requiring temperatures >180°C. TEGMME is a superior choice for very high-temperature reactions where the toxicity of Methyl Carbitol is a concern.
-
Experimental Protocol: High-Temperature Williamson Ether Synthesis
This protocol provides a general framework for a nucleophilic substitution reaction. It illustrates how an alternative solvent can be substituted and what considerations must be made.
Caption: General workflow for a high-temperature etherification.
Causality Behind Experimental Choices:
-
Reagents: 4-chlorotoluene is a relatively unreactive aryl halide, necessitating a strong base (NaOtBu) and high temperatures to facilitate a nucleophilic aromatic substitution (S
NAr) or, in this case, a related etherification. The alcohol solvent itself can act as the nucleophile. -
Solvent Substitution:
-
Using 1-Heptanol (BP 176°C): The reaction can be run at reflux, providing a stable temperature of ~176°C.
-
Using 5-Methoxypentan-1-ol (BP 188°C): The reaction could be run at a higher temperature (e.g., 180°C), potentially reducing the reaction time compared to 1-heptanol.
-
Using TEGMME (BP 249°C): This solvent allows for much higher reaction temperatures (e.g., 200-220°C), which would be necessary for even less reactive substrates. However, this high temperature increases the risk of side reactions and decomposition.
-
-
Work-up: The quench with water removes excess base and inorganic salts. The high boiling points of all these solvents mean they will not be removed with the extraction solvent (ethyl acetate) during initial concentration. Final purification via column chromatography or vacuum distillation is essential to separate the product from the high-boiling solvent.
Conclusion and Recommendations
5-Methoxypentan-1-ol is a capable high-boiling point polar protic solvent. However, a range of viable alternatives exists, and the optimal choice is highly application-dependent.
-
For reactions requiring moderate temperatures (150-175°C) and where cost is a primary driver, 1-Hexanol and 1-Heptanol are excellent, well-characterized alternatives.
-
For reactions demanding temperatures above 180°C , glycol ethers are superior. Triethylene glycol monomethyl ether (TEGMME) is a highly recommended alternative due to its very high boiling point and favorable safety profile compared to Methyl Carbitol.
-
When considering green chemistry and safety, it is crucial to evaluate not just the solvent's intrinsic hazards but also the energy consumption required for heating and subsequent removal. Solvents derived from renewable resources ("bio-solvents") may also be considered where available and suitable.[17]
Ultimately, the selection process should involve a holistic assessment of reaction requirements, safety protocols, downstream processing (i.e., solvent removal), and cost. Empirical validation through small-scale screening experiments remains the most reliable method for confirming the optimal reagent for any specific transformation.
References
- Ataman Kimya. (n.d.). METHYL CARBITOL SOLVENT.
- Master Organic Chemistry. (2010, October 25). 3 Trends That Affect Boiling Points.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20931, 5-Methoxypentan-1-ol.
- Master Organic Chemistry. (2024, June 25). Comparing The SN1 vs Sn2 Reactions.
- Chem-Impex. (n.d.). Triethylene glycol monomethyl ether.
- Carl ROTH. (2024, March 31). Safety Data Sheet: 1-Hexanol.
- Sigma-Aldrich. (n.d.). Greener Solvent Alternatives.
- Allen. (n.d.). In Williamson's synthesis, methoxyethane is prepared by.
- SBLCore. (2024, April 24). 1-Hexanol - SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 3-Methoxy-1-butanol (CAS 2517-43-3).
- Wikipedia. (n.d.). 2-(2-Methoxyethoxy)ethanol.
- CBSE Academic. (n.d.). CHEMISTRY (CODE - 043) SAMPLE QUESTION PAPER CLASS XII (2025-26)*.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8178, Triethylene glycol monomethyl ether.
- Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
- A Level Chemistry. (2021, December 10). A Level Chemistry Revision: Organic Chemistry - Alcohols.
- Carl ROTH. (n.d.). Safety Data Sheet: 1-Heptanol.
- Clark, J. H., & Macquarrie, D. J. (2007). Alternative Solvents: Shades of Green. Organic Process Research & Development.
- Jessop, P. G. (2009, February 13). Introduction | Alternative Solvents for Green Chemistry. Royal Society of Chemistry.
- Chemistry Stack Exchange. (2013, December 7). Melting points and boiling points of primary alcohols do not follow the same trend.
- Santa Cruz Biotechnology. (n.d.). Triethylene glycol monomethyl ether.
- Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
- Sigma-Aldrich. (n.d.). 3-Methoxy-1-butanol 99 2517-43-3.
- Agilent Technologies. (2019, March 25). Safety Data Sheet: 1-Hexanol.
- Kim, D. W., et al. (2007). A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. Journal of the American Chemical Society.
- The Good Scents Company. (n.d.). carbitol ethylene diglycol monoethyl ether.
- Benchchem. (n.d.). A Comparative Guide to Methoxy Alcohols in Organic Synthesis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8103, 1-Hexanol.
- The Good Scents Company. (n.d.). 3-methoxy-1-butanol.
- Weifang JS chemical Co., Ltd. (2026, January 23). Understanding Triethylene Glycol Monomethyl Ether: Properties and Applications. Retrieved from Weifang JS chemical Co., Ltd. website.
- Science Ready. (n.d.). Alcohols: Structure & Properties – HSC Chemistry.
- The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
- Sigma-Aldrich. (2024, June 10). SAFETY DATA SHEET - Heptan-1-ol.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Scribd. (n.d.). CBSE Class 12 Sample Paper Chemistry 2025-26 With Solution.
- Taylor & Francis. (n.d.). Diethylene glycol monomethyl ether – Knowledge and References.
- Oreate AI Blog. (2026, January 8). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers.
- Sigma-Aldrich. (2024, August 5). SAFETY DATA SHEET - 1-Hexanol.
- Master Organic Chemistry. (2014, September 17). Alcohols - Nomenclature and Properties.
- ResearchGate. (2024, September 18). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules.
- Tokyo Chemical Industry. (n.d.). 3-Methoxy-1-butanol.
- Wikipedia. (n.d.). Green solvent.
- ResearchGate. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models.
- INCHEM. (n.d.). ICSC 1082 - 1-HEPTANOL.
- Sigma-Aldrich. (n.d.). Triethylene glycol monomethyl ether 95 112-35-6.
- Advance Petrochemicals Ltd. (n.d.). Diethylene Glycol Monomethyl Ether – DGMME.
- Ataman Kimya. (n.d.). 3-METHOXYBUTANOL.
- PubMed Central (PMC). (n.d.). Solvents and sustainable chemistry.
- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook.
- Cheméo. (n.d.). Chemical Properties of 1-Heptanol (CAS 111-70-6).
- CAMEO Chemicals. (n.d.). HEPTANOL.
Sources
- 1. 5-Methoxypentan-1-ol | C6H14O2 | CID 20931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. allen.in [allen.in]
- 3. Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers - Oreate AI Blog [oreateai.com]
- 4. agilent.com [agilent.com]
- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. atamankimya.com [atamankimya.com]
- 8. 2-(2-Methoxyethoxy)ethanol - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 3-Methoxy-1-butanol | 2517-43-3 [chemicalbook.com]
- 13. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. nbinno.com [nbinno.com]
- 16. Leading Methyl Carbitol Manufacturers & Suppliers in India | Top Methyl Di Glycol Exporters [advancepetro.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Purity Validation of 5-Methoxypentan-1-ol by GC-MS
For researchers, scientists, and professionals in drug development, the assurance of purity for starting materials and intermediates is a cornerstone of robust and reproducible science. This guide provides an in-depth technical comparison for the validation of 5-methoxypentan-1-ol purity, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present a detailed validation protocol, and compare the GC-MS methodology with a viable alternative, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Critical Role of Purity in Pharmaceutical Development
5-Methoxypentan-1-ol serves as a key building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can have significant repercussions, potentially leading to the formation of undesired side products, altering the toxicological profile of the final active pharmaceutical ingredient (API), and impacting the overall safety and efficacy of the drug. Therefore, a rigorously validated analytical method to determine the purity of 5-methoxypentan-1-ol is not just a regulatory requirement but a scientific necessity.
GC-MS: A Powerful Tool for Purity and Impurity Profiling
Gas Chromatography-Mass Spectrometry is an ideal technique for the analysis of volatile and semi-volatile compounds like 5-methoxypentan-1-ol.[1][2] The gas chromatograph separates the components of a sample based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. This combination of separation and detection provides high specificity and sensitivity, making it an excellent choice for both quantifying the main component and identifying unknown impurities.
Understanding Potential Impurities
A crucial aspect of developing a robust purity validation method is anticipating potential impurities. These can arise from the synthetic route or degradation. Common synthetic pathways to 5-methoxypentan-1-ol include the Williamson ether synthesis using 5-chloro-1-pentanol and sodium methoxide, or the methylation of 1,5-pentanediol.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: 5-chloro-1-pentanol[3], 1,5-pentanediol, or methylating agents (e.g., dimethyl sulfate).
-
Byproducts: Dimerization products, or products of side reactions. For instance, elimination reactions could lead to the formation of unsaturated compounds.
-
Residual Solvents: Solvents used during the synthesis and purification steps.
Potential Degradation Products:
Forced degradation studies, which involve subjecting the compound to harsh conditions like acid, base, oxidation, and heat, are essential for identifying potential degradation products and ensuring the stability-indicating nature of the analytical method.[4][5][6][7][8] For 5-methoxypentan-1-ol, a primary alcohol and an ether, potential degradation pathways include:
-
Oxidation: The primary alcohol can be oxidized to an aldehyde (5-methoxypentanal) and further to a carboxylic acid (5-methoxypentanoic acid).
-
Acid/Base Hydrolysis: The ether linkage is generally stable but can be cleaved under strong acidic or basic conditions, potentially yielding 1,5-pentanediol and methanol.
Experimental Workflow for GC-MS Purity Validation
The following diagram illustrates the logical flow of the validation process for determining the purity of 5-methoxypentan-1-ol using GC-MS.
Caption: Logical workflow for the validation of 5-methoxypentan-1-ol purity by GC-MS.
Detailed GC-MS Methodology
This section outlines a comprehensive, step-by-step protocol for the validation of 5-methoxypentan-1-ol purity.
Materials and Reagents
-
5-Methoxypentan-1-ol reference standard (purity ≥ 99.5%)
-
5-Methoxypentan-1-ol test sample
-
Potential impurity reference standards (if available)
-
High-purity solvent for dilution (e.g., Dichloromethane or Methanol, GC grade)
-
Internal standard (e.g., n-dodecane), if using internal standard quantification
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides precise control over temperature, gas flow, and injection parameters, ensuring reproducibility. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and the ability to operate in both full scan and Selected Ion Monitoring (SIM) modes.[1][9] |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column | Provides good separation for a wide range of volatile and semi-volatile compounds. The non-polar nature is suitable for the separation of alcohols and ethers. |
| Carrier Gas | Helium, constant flow mode at 1.0 mL/min | Inert carrier gas that provides good chromatographic efficiency. |
| Injection Port Temp. | 250 °C | Ensures complete and rapid volatilization of the sample without causing thermal degradation. |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with the risk of column overloading. |
| Split Ratio | 50:1 | Prevents column overloading with the main component, allowing for better resolution of trace impurities. |
| Oven Temperature Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) | A starting temperature below the boiling point of the solvent allows for good initial trapping of analytes. The temperature ramp ensures efficient elution of both volatile and less volatile components. |
| MSD Transfer Line Temp. | 280 °C | Prevents condensation of analytes as they transfer from the GC to the MS. |
| Ion Source Temperature | 230 °C | Optimizes ionization efficiency and minimizes thermal degradation within the ion source. |
| Quadrupole Temperature | 150 °C | Maintains stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns, allowing for library matching. |
| Acquisition Mode | Full Scan (m/z 40-400) and SIM mode for specific impurities | Full scan mode is used for initial identification of all components. SIM mode provides higher sensitivity for quantifying known trace impurities. |
Mass Spectrum of 5-Methoxypentan-1-ol
The NIST Mass Spectrometry Data Center provides reference spectra for compound identification.[10][11][12] The electron ionization mass spectrum of 5-methoxypentan-1-ol is expected to show characteristic fragments. The molecular ion peak (M+) at m/z 118 may be weak or absent. Key fragment ions would likely include:
-
m/z 45: [CH3OCH2]+, a characteristic fragment for methyl ethers.
-
m/z 71: [M - OCH3 - H2O]+ or other C5H7+ fragments.
-
m/z 87: [M - OCH3]+
-
m/z 100: [M - H2O]+
Caption: Proposed fragmentation of 5-methoxypentan-1-ol in GC-MS.
Validation Protocol
The method validation should be performed according to the ICH Q2(R1) guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing a blank solvent, the reference standard, the test sample, and a spiked sample containing known impurities. The method should show no interfering peaks at the retention time of 5-methoxypentan-1-ol and its known impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the 5-methoxypentan-1-ol reference standard should be prepared and analyzed. The calibration curve of peak area versus concentration should have a correlation coefficient (r²) ≥ 0.99.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. For a purity assay, this is typically 80% to 120% of the test concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample of known purity or by spiking a sample with known amounts of impurities and calculating the recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Analysis of a minimum of six replicate samples of the same batch.
-
Intermediate Precision: The effect of random events on the precision of the analytical procedure, evaluated by having different analysts, on different days, with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., oven temperature ramp rate, carrier gas flow rate).
Alternative Method: Quantitative NMR (qNMR)
While GC-MS is a powerful technique, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a distinct and complementary approach to purity determination.[2][13]
Principle of qNMR: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.
Comparison of GC-MS and qNMR for Purity Validation
| Feature | GC-MS | qNMR |
| Principle | Chromatographic separation followed by mass-based detection. | Nuclear magnetic resonance; signal integration is directly proportional to molar concentration. |
| Quantification | Typically relies on response factors (area normalization or internal/external standards). Assumes equal response factors for impurities in area percent calculations. | Absolute quantification against a certified internal standard. Does not require a reference standard of the analyte. |
| Specificity | High, due to both chromatographic retention time and mass spectral fragmentation pattern. | High, as different molecules will have unique NMR spectra. Signal overlap can be a challenge but can often be resolved with high-field instruments. |
| Sensitivity | Very high, especially in SIM mode, capable of detecting trace-level impurities. | Generally lower sensitivity than GC-MS, may not be suitable for detecting very low-level impurities. |
| Sample Preparation | Requires dilution in a volatile solvent.[14] | Requires dissolving a precisely weighed amount of sample and internal standard in a deuterated solvent. |
| Throughput | Higher, with typical run times of 20-30 minutes per sample. | Lower, as longer acquisition times may be needed to achieve a good signal-to-noise ratio for accurate integration. |
| Information Provided | Purity, retention time, and mass spectrum for structural elucidation of impurities. | Absolute purity, and detailed structural information of the main component and any observable impurities from the NMR spectrum. |
| Instrumentation Cost | Generally lower than high-field NMR spectrometers. | High-field NMR instruments represent a significant capital investment. |
| Destructive/Non-destructive | Destructive. | Non-destructive, the sample can be recovered after analysis. |
Conclusion
The validation of 5-methoxypentan-1-ol purity is paramount in ensuring the quality and safety of pharmaceutical products. GC-MS stands out as a highly specific, sensitive, and robust method for this purpose. Its ability to separate and identify both the main component and trace-level impurities makes it an invaluable tool in a regulated environment. A thorough validation, following ICH guidelines, ensures that the method is fit for its intended purpose.
While GC-MS is often the primary choice, qNMR provides a powerful orthogonal technique for absolute purity determination. The two methods are not mutually exclusive; in fact, employing both can provide a more comprehensive and self-validating assessment of purity, embodying the principles of scientific rigor and trustworthiness in drug development. The choice between these methods, or their combined use, will depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development.
References
-
Peak Scientific. (2018, March 26). GC Used in Alcohol Profiling to Keep Consumers Safe. Retrieved from [Link]
-
NileChemicals. (2024, December 31). Alcohol Analysis with GC-MS. YouTube. Retrieved from [Link]
-
Simultaneous Determination of Alkoxyalcohols in Wet Wipes Using Static Headspace Gas Chromatography and Mass Spectrometry. (2025, August 9). ResearchGate. Retrieved from [Link]
-
An Alternative Procedure for the Synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
-
Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 1-11. Retrieved from [Link]
-
Determination of C12-C14 Fatty Alcohols in Aqueous Matrices by GC-MS. ALS Environmental. Retrieved from [Link]
-
Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Shimadzu. Retrieved from [Link]
- Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone. Google Patents.
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]
-
EPA/NIH Mass Spectral Data Base. GovInfo. Retrieved from [Link]
-
Determination of alcohol content with GC-MS Methods. ResearchGate. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]
-
New Synthetic Methods of 5,7-Dimethoxy-4-methylphthalide and 5,7-Dihydroxy-4-methylphthalide. ResearchGate. Retrieved from [Link]
-
AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Jetir.org. Retrieved from [Link]
-
Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity. PubMed Central. Retrieved from [Link]
- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Google Patents.
-
5-Chloropentanol: Comprehensive Overview and Applications. Chem-supply.net. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. NIST. Retrieved from [Link]
-
Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
1-Pentanol. NIST WebBook. Retrieved from [Link]
-
5-Methoxypentan-1-ol. PubChem. Retrieved from [Link]
-
5-Chloro-1-pentanol. PubChem. Retrieved from [Link]
-
EPA/NIH mass spectral data base. NIST Technical Series Publications. Retrieved from [Link]
Sources
- 1. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 2. peakscientific.com [peakscientific.com]
- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. onyxipca.com [onyxipca.com]
- 7. jetir.org [jetir.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. 1-Pentanol [webbook.nist.gov]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 14. youtube.com [youtube.com]
A Comparative Guide to the Applications of 5-Methoxypentan-1-ol in Scientific Research and Drug Development
Introduction: The Rise of a Multifunctional Building Block
5-Methoxypentan-1-ol (CAS No: 4799-62-6) is a primary alcohol and an ether, a structural duality that bestows upon it a unique set of physicochemical properties.[1] Its linear five-carbon chain, terminated by a hydrophilic hydroxyl group and featuring a methoxy group at the opposing end, allows it to bridge the gap between polar and non-polar realms. This amphiphilic nature, coupled with a relatively high boiling point and moderate polarity, has positioned 5-methoxypentan-1-ol as a promising "green" solvent alternative and a valuable synthetic intermediate. This guide will explore its principal applications, offering a critical comparison with conventional reagents and solvents, and provide actionable insights for researchers and process chemists.
Physicochemical Properties at a Glance
A thorough understanding of a molecule's physical and chemical characteristics is paramount to its effective application. The properties of 5-methoxypentan-1-ol are summarized below, with a comparison to other common solvents.
| Property | 5-Methoxypentan-1-ol | Methanol | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Molecular Formula | C₆H₁₄O₂ | CH₄O | C₄H₈O | C₅H₁₀O |
| Molecular Weight | 118.17 g/mol [1] | 32.04 g/mol | 72.11 g/mol | 86.13 g/mol |
| Boiling Point | 188-189 °C[2] | 64.7 °C | 66 °C | 78 °C |
| Density | ~0.92 g/cm³[2] | 0.792 g/cm³ | 0.889 g/cm³ | 0.854 g/cm³ |
| Solubility in Water | Insoluble[2] | Miscible | Miscible | Slightly Soluble |
| Flash Point | Combustible Liquid[1] | 11 °C | -14 °C | -11 °C |
I. 5-Methoxypentan-1-ol as a Promising Green Solvent
The principles of green chemistry advocate for the use of safer solvents to minimize environmental impact.[3] While not extensively documented as a "green solvent" in comparative studies, the physical properties of 5-methoxypentan-1-ol suggest its potential as a more environmentally benign alternative to conventional volatile organic compounds (VOCs). Its high boiling point reduces vapor pressure and fugitive emissions, while its classification as a combustible, rather than flammable, liquid indicates a lower fire hazard compared to solvents like THF and methanol.[1]
Comparative Analysis with Traditional Solvents:
-
Tetrahydrofuran (THF): A workhorse in organic synthesis, particularly for reactions involving Grignard reagents and other organometallics. However, THF is highly volatile, flammable, and prone to peroxide formation. 5-Methoxypentan-1-ol, with its higher boiling point and potentially lower tendency for peroxide formation due to its ether linkage being less strained, presents a safer alternative for high-temperature reactions.
-
Methanol: A common polar protic solvent, but it is highly flammable and toxic.[3] 5-Methoxypentan-1-ol offers a less toxic profile while retaining the ability to participate in hydrogen bonding, a key characteristic for solvating certain reagents and intermediates.
While direct, quantitative comparisons of 5-methoxypentan-1-ol's performance as a solvent in a wide range of reactions are still emerging in the literature, its structural similarity to other recognized green solvents like 2-methyltetrahydrofuran (2-MeTHF) suggests its potential. 2-MeTHF, derived from renewable resources, is lauded for its higher boiling point, lower water solubility, and greater stability towards Grignard reagents compared to THF.[4] It is plausible that 5-methoxypentan-1-ol could offer similar advantages in specific applications.
II. A Versatile Building Block in Pharmaceutical Synthesis
The true strength of 5-methoxypentan-1-ol lies in its utility as a bifunctional building block, enabling the synthesis of complex molecules with diverse biological activities. Its hydroxyl and methoxy groups offer two distinct points for chemical modification, allowing for the construction of intricate molecular architectures.
Case Study: Synthesis of a Key Intermediate for Fluvoxamine Maleate
A compelling application of a close derivative of 5-methoxypentan-1-ol is in the synthesis of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone, a key intermediate in the production of the antidepressant drug fluvoxamine maleate.[5][6] While the patents describe the use of 1-halo-4-methoxybutane to form the necessary Grignard reagent, 5-methoxypentan-1-ol represents a readily accessible precursor to this starting material.
The synthetic strategy involves the formation of a Grignard reagent from a 4-methoxybutyl halide, which then undergoes a coupling reaction with a p-trifluoromethylbenzoyl derivative.[5]
Experimental Workflow: Grignard Reaction for Fluvoxamine Intermediate Synthesis
Caption: Synthesis of a fluvoxamine intermediate via a Grignard reaction.
Protocol for the Synthesis of 5-Methoxy-1-(4-trifluoromethylphenyl)pentanone (Adapted from Patent Literature): [5][6]
-
Preparation of 4-Methoxybutylmagnesium Halide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. A solution of 1-halo-4-methoxybutane in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to initiate the Grignard reaction. The reaction mixture is typically stirred and refluxed until the magnesium is consumed.
-
Coupling Reaction: The freshly prepared Grignard reagent is cooled, and a solution of p-trifluoromethylbenzoyl chloride in an anhydrous ether solvent is added dropwise at a controlled temperature.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield 5-methoxy-1-(4-trifluoromethylphenyl)pentanone.
This example underscores the potential of the 5-methoxypentyl scaffold in the construction of pharmaceutically active compounds. The presence of the methoxy group can influence the pharmacokinetic properties of the final drug molecule, such as its solubility and metabolic stability.
III. Application in the Fragrance Industry: Crafting Novel Scents
The unique olfactory properties of derivatives of 5-methoxypentan-1-ol have found a niche in the fragrance industry. The interplay of the ether and alcohol functionalities, along with the carbon chain length, can be tailored to produce a range of desirable scents.
A patent discloses the use of 6-methoxy-2,6-dimethyloctanal, a derivative of 5-methoxypentan-1-ol, as a fragrance ingredient.[4] This compound is reported to impart a "natural, satisfactory and pure and fresh" character to fragrance compositions, enhancing their overall olfactory profile.[4]
The synthesis of such fragrance molecules often involves multi-step processes where the 5-methoxypentyl unit serves as a core structural element. The hydroxyl group can be oxidized to an aldehyde or ketone, or esterified, while the methoxy group remains as a key feature influencing the final scent.
Logical Relationship: From 5-Methoxypentan-1-ol to Fragrance Ingredient
Caption: Synthetic pathway from 5-methoxypentan-1-ol to a fragrance molecule.
Conclusion and Future Outlook
5-Methoxypentan-1-ol is a molecule with considerable, yet not fully realized, potential. Its favorable physicochemical properties suggest its utility as a greener and safer solvent alternative in certain synthetic applications, although more direct comparative studies are needed to fully validate this. Its most significant contribution, however, lies in its role as a versatile bifunctional building block. The successful incorporation of its structural motif into both pharmaceutical intermediates and complex fragrance molecules highlights its value to medicinal and materials chemists.
As the demand for sustainable chemical processes and novel molecular entities continues to grow, it is anticipated that the applications of 5-methoxypentan-1-ol will expand. Further research into its synthesis from renewable feedstocks would significantly enhance its green credentials and broaden its industrial appeal. For researchers and drug development professionals, 5-methoxypentan-1-ol represents a valuable and adaptable tool in the quest for innovative and improved chemical products.
References
-
PubChem. 5-Methoxypentan-1-ol. National Center for Biotechnology Information. [Link]
- CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)
- Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl)
-
5-Methoxy-1-pentanol - ChemBK. [Link]
-
Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran - ResearchGate. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]
-
Grignard Reagents - Chemistry LibreTexts. [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. [Link]
-
5-Aminopentan-1-ol | C5H13NO | CID 75634 - PubChem - NIH. [Link]
-
5-Methoxypentan-1-amine | C6H15NO | CID 10057484 - PubChem. [Link]
-
(PDF) Green Chemistry Metrics, A Review - ResearchGate. [Link]
-
Chemical Solvent Specifications | PDF - Scribd. [Link]
- CN101277919A - 2-methoxy-2, 6-dimethyloctanal and its use as a fragrance ingredient - Google P
-
5-benzyl oxypentan-1-ol, 4541-15-5 - The Good Scents Company. [Link]
- BR112020016094A2 - FRAGRANCE COMPOSITIONS AND USES OF THE SAME - Google P
- US4057515A - Perfume compositions - Google P
-
Fragrance material review on 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)ethan-1-one. [Link]
-
(2R)-2-Methoxypentan-1-ol | C6H14O2 | CID 57559026 - PubChem. [Link]
-
Chemical Properties of Pentane, 1-methoxy- (CAS 628-80-8) - Cheméo. [Link]
-
Norgestrel - Wikipedia. [Link]
-
A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]
Sources
- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Fragrance material review on 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)ethan-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone - Google Patents [patents.google.com]
- 6. CN101602658B - Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone - Google Patents [patents.google.com]
A Technical Guide to 5-Methoxypentan-1-ol: A Comparative Performance Analysis in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the judicious selection of solvents and reagents is paramount to achieving desired reaction outcomes, optimizing yields, and ensuring process safety. 5-Methoxypentan-1-ol, a bifunctional molecule possessing both a primary alcohol and an ether moiety, presents a unique set of properties. This guide provides a comprehensive technical analysis of its performance in various reaction types, offering a comparative perspective against common alternatives. Due to a notable scarcity of direct experimental data for 5-methoxypentan-1-ol in the peer-reviewed literature, this guide will leverage established principles of physical organic chemistry and extrapolate from data on analogous compounds to provide a robust theoretical and practical framework for its application.
Unveiling the Physicochemical Landscape of 5-Methoxypentan-1-ol
5-Methoxypentan-1-ol (CAS No: 4799-62-6) is a combustible liquid with the molecular formula C₆H₁₄O₂.[1] Its structure, featuring a terminal hydroxyl group and a methoxy group at the 5-position, imparts a combination of polar and non-polar characteristics. This amphiphilic nature suggests its potential utility in a range of applications.
Table 1: Comparative Physicochemical Properties
| Property | 5-Methoxypentan-1-ol | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | 1-Pentanol |
| Molecular Weight ( g/mol ) | 118.17[1] | 72.11 | 86.13 | 88.15 |
| Boiling Point (°C) | ~177 (Predicted) | 66 | ~80 | 137.5 |
| Density (g/mL) | ~0.9 (Predicted) | 0.889 | 0.854 | 0.811 |
| Solubility in Water | Miscible (Predicted) | Miscible | Sparingly Soluble | Sparingly Soluble |
| Key Features | Protic, Polar Aprotic Character | Aprotic, Polar | Aprotic, Polar | Protic, Polar |
The predicted high boiling point of 5-methoxypentan-1-ol, relative to common ethereal solvents like THF, could offer advantages in reactions requiring elevated temperatures, by allowing for better temperature control and reducing solvent loss.
Performance in Nucleophilic Substitution Reactions: A Solvent's Tale
Nucleophilic substitution reactions are a cornerstone of organic synthesis, with the solvent playing a critical role in dictating the reaction pathway (Sₙ1 vs. Sₙ2) and influencing reaction rates.
Theoretical Framework: Sₙ1 vs. Sₙ2 Mechanisms
The choice between Sₙ1 and Sₙ2 pathways is governed by factors including the structure of the substrate, the nature of the nucleophile, and the properties of the solvent.[2]
-
Sₙ1 Reactions: These proceed through a carbocation intermediate and are favored by polar protic solvents that can stabilize this charged species through hydrogen bonding.
-
Sₙ2 Reactions: These occur in a single concerted step and are favored by polar aprotic solvents, which solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.
5-Methoxypentan-1-ol as a Solvent: A Hybrid Nature
5-Methoxypentan-1-ol possesses both a protic hydroxyl group and an aprotic ether linkage. This dual functionality suggests a complex solvent behavior.
-
As a Protic Solvent: The hydroxyl group can participate in hydrogen bonding, making it capable of stabilizing carbocation intermediates in Sₙ1 reactions. However, this same property can hinder Sₙ2 reactions by solvating and deactivating the nucleophile.
-
As a Polar Aprotic Contributor: The ether moiety provides a polar, aprotic character, which is beneficial for Sₙ2 reactions.
Comparative Analysis:
Compared to a purely aprotic solvent like THF, 5-methoxypentan-1-ol would be expected to be less effective for Sₙ2 reactions due to the presence of the hydroxyl group. Conversely, its protic nature could make it a more suitable solvent for Sₙ1 reactions than THF, although likely less effective than highly polar protic solvents like water or methanol.
Experimental Protocol: Sₙ2 Reaction of Benzyl Bromide with Sodium Azide
This protocol provides a general framework for evaluating the performance of a solvent in an Sₙ2 reaction.
Materials:
-
Benzyl bromide
-
Sodium azide
-
5-Methoxypentan-1-ol (or alternative solvent)
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a stirred solution of sodium azide (1.2 equivalents) in 5-methoxypentan-1-ol (5 mL per mmol of benzyl bromide) at room temperature, add benzyl bromide (1.0 equivalent).
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude benzyl azide.
Causality: The rate of this Sₙ2 reaction is highly dependent on the ability of the solvent to dissolve the sodium azide while minimizing solvation of the azide anion. A truly aprotic polar solvent would be ideal. The protic nature of 5-methoxypentan-1-ol would likely lead to a slower reaction rate compared to solvents like DMF or DMSO.
Caption: General workflow for an Sₙ2 reaction.
The Role of 5-Methoxypentan-1-ol as a Reactant
The bifunctional nature of 5-methoxypentan-1-ol allows it to participate as a reactant in various transformations.
Williamson Ether Synthesis
The hydroxyl group of 5-methoxypentan-1-ol can be deprotonated to form an alkoxide, which is a potent nucleophile for the synthesis of unsymmetrical ethers via the Williamson ether synthesis.[3][4]
Reaction Scheme:
In this reaction, 5-methoxypentan-1-ol would perform comparably to other primary alcohols. The presence of the ether linkage is unlikely to interfere with the reaction.
Reactions with Organometallic Reagents: A Word of Caution
A critical point for researchers is that 5-methoxypentan-1-ol is not a suitable solvent for the formation of Grignard reagents or other strongly basic organometallics. The acidic proton of the hydroxyl group will react with and quench the organometallic reagent.
However, 5-methoxypentan-1-ol can be used as a reactant with pre-formed Grignard reagents. This reaction would proceed as a simple acid-base reaction, with the Grignard reagent deprotonating the alcohol.
Table 2: Reactivity of 5-Methoxypentan-1-ol with Grignard Reagents
| Reactant | Product | Reaction Type | Comments |
| CH₃MgBr | CH₃O(CH₂)₅OMgBr + CH₄ | Acid-Base | The Grignard reagent acts as a strong base. |
| PhLi | CH₃O(CH₂)₅OLi + C₆H₆ | Acid-Base | Organolithium reagents are also strong bases. |
This reactivity can be exploited for the in-situ generation of the corresponding alkoxide for subsequent reactions.
Caption: Reaction of 5-methoxypentan-1-ol with a Grignard reagent.
Conclusion: A Niche Player with Untapped Potential
While the lack of extensive experimental data currently limits a definitive, data-driven comparison, a theoretical analysis of 5-methoxypentan-1-ol's structure provides valuable insights for the research scientist. Its hybrid protic/aprotic character suggests a nuanced performance as a solvent in nucleophilic substitution reactions, likely favoring Sₙ1 pathways over Sₙ2 when compared to purely aprotic solvents. As a reactant, its primary alcohol functionality allows it to participate predictably in reactions such as the Williamson ether synthesis.
Crucially, researchers must be aware of its incompatibility as a solvent for the formation of strongly basic organometallic reagents. The true potential of 5-methoxypentan-1-ol in specialized applications awaits further experimental exploration. This guide serves as a foundational resource for researchers considering the incorporation of this unique bifunctional molecule into their synthetic strategies.
References
-
PubChem. 5-Methoxypentan-1-ol. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. [Link]
-
Chemistry LibreTexts. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
- Google Patents. The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone.
-
Homework.Study.com. Use a Grignard reaction on an aldehyde or ketone to synthesize the following compounds from an... [Link]
-
Brainly. [FREE] How would you use a Grignard reaction of an aldehyde or ketone to synthesize 2-pentanol? Draw the. [Link]
Sources
A Comparative Guide to the Reactivity of 5-Methoxypentan-1-ol and Its Structural Analogs
Introduction
In the landscape of chemical synthesis and drug development, bifunctional molecules serve as versatile building blocks. 5-Methoxypentan-1-ol, with its primary alcohol and ether functionalities, is a prime example of such a scaffold. Its reactivity is dictated by the interplay between the nucleophilic hydroxyl group and the relatively inert ether linkage. Understanding how structural modifications to this molecule influence its chemical behavior is paramount for researchers designing novel synthetic routes and developing new chemical entities.
This guide provides an in-depth comparison of the reactivity of 5-methoxypentan-1-ol with a curated selection of its structural analogs. We will explore how variations in carbon chain length, the position of the methoxy group, and the substitution of the methoxy group with a hydroxyl moiety impact key chemical transformations. The insights presented herein are supported by established chemical principles and available experimental data, offering a valuable resource for researchers, scientists, and drug development professionals.
Meet the Analogs: A Structural Overview
To systematically evaluate the impact of structural changes on reactivity, we have selected the following analogs for comparison with our parent molecule, 5-methoxypentan-1-ol:
| Compound | Structure | Key Structural Feature | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 5-Methoxypentan-1-ol | CH₃O(CH₂)₅OH | Parent Molecule | 118.17 | 176-178 |
| 4-Methoxybutan-1-ol | CH₃O(CH₂)₄OH | Shorter Carbon Chain | 104.15 | 163-165 |
| 6-Methoxyhexan-1-ol | CH₃O(CH₂)₆OH | Longer Carbon Chain | 132.20 | 198-200 |
| 3-Methoxypentan-1-ol | CH₃CH₂CH(OCH₃)CH₂CH₂OH | Isomer: Methoxy at C-3 | 118.17 | 170-172 |
| 2-Methoxypentan-1-ol | CH₃CH₂CH₂CH(OCH₃)CH₂OH | Isomer: Methoxy at C-2 | 118.17 | 165-167 |
| Pentane-1,5-diol | HO(CH₂)₅OH | Diol Analog | 104.15 | 242 |
Comparative Reactivity Analysis
The reactivity of these molecules is primarily centered around the primary alcohol and the ether functional groups. We will now delve into a comparative analysis of their behavior in several key organic transformations.
Oxidation of the Primary Alcohol
The oxidation of a primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the reaction conditions.[1] For the purpose of this comparison, we will consider the oxidation to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.
Expected Reactivity Trend:
The rate of oxidation is influenced by steric hindrance around the alcohol and the electronic effects of nearby functional groups. For the straight-chain alkoxy alcohols, the reactivity is expected to be similar as they are all primary alcohols with the ether group located relatively far from the reaction center. However, subtle differences may arise due to conformational effects.
-
Chain Length (4-methoxybutan-1-ol vs. 5-methoxypentan-1-ol vs. 6-methoxyhexan-1-ol): The reactivity is not expected to differ significantly based on chain length alone.
-
Isomers (5-methoxypentan-1-ol vs. 3-methoxypentan-1-ol vs. 2-methoxypentan-1-ol): As the methoxy group moves closer to the primary alcohol, it may exert a slight electron-withdrawing inductive effect, which could marginally decrease the rate of oxidation. Furthermore, increased steric hindrance closer to the reaction site in 2-methoxypentan-1-ol might also slow the reaction compared to the 5-methoxy isomer.
-
Diol vs. Methoxy Alcohol (Pentane-1,5-diol vs. 5-methoxypentan-1-ol): Pentane-1,5-diol has two primary alcohol groups. In a reaction with a limited amount of oxidizing agent, a mixture of the mono-oxidized (5-hydroxypentanoic acid) and di-oxidized (glutaric acid) products would be expected. The presence of the second hydroxyl group does not significantly alter the intrinsic reactivity of the first, but the statistical factor of having two reactive sites comes into play.
Experimental Protocol: Oxidation to a Carboxylic Acid
This protocol provides a general method for the oxidation of a primary alcohol to a carboxylic acid using potassium permanganate.
Materials:
-
Primary alcohol (e.g., 5-methoxypentan-1-ol)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated and dilute
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the primary alcohol (1 eq.) in water.
-
Add a solution of sodium hydroxide (1.2 eq.) in water to the flask.
-
Slowly add a solution of potassium permanganate (2.5 eq.) in water to the reaction mixture. The addition should be done in portions to control the exothermic reaction.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours. The disappearance of the purple color of the permanganate indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Acidify the mixture with dilute hydrochloric acid.
-
To remove the manganese dioxide byproduct, add a saturated solution of sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude carboxylic acid.
-
The product can be further purified by recrystallization or distillation.
Workflow Diagram: Oxidation of a Primary Alcohol
Caption: General workflow for the oxidation of a primary alcohol.
Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[2] The reactivity of the alcohol in this reaction is influenced by its nucleophilicity and steric hindrance around the hydroxyl group.
Expected Reactivity Trend:
All the analogs are primary alcohols, which are generally more reactive in Fischer esterification than secondary or tertiary alcohols due to reduced steric hindrance.
-
Chain Length and Isomers: Similar to oxidation, minor differences are expected among the chain length variants and positional isomers. The nucleophilicity of the hydroxyl oxygen is not significantly altered by the distant methoxy group.
-
Diol vs. Methoxy Alcohol: Pentane-1,5-diol can undergo esterification at one or both ends. With an excess of the carboxylic acid, the formation of the diester is favored. The rate of the first esterification should be comparable to that of 5-methoxypentan-1-ol.
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of an ester from an alcohol and a carboxylic acid.
Materials:
-
Alcohol (e.g., 5-methoxypentan-1-ol)
-
Carboxylic acid (e.g., acetic acid)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine the alcohol (1 eq.), carboxylic acid (1.2 eq.), and a catalytic amount of concentrated sulfuric acid (a few drops).
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether to dissolve the product.
-
Wash the organic layer with water, followed by saturated sodium bicarbonate solution to neutralize the excess acid (caution: effervescence).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude ester.
-
Purify the ester by distillation.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
